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1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane Documentation Hub

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  • Product: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
  • CAS: 63251-38-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Conformational Dynamics of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC)

Executive Summary As drug development and advanced materials science increasingly rely on highly lipophilic, sterically hindered alicyclic scaffolds, understanding the fundamental physical chemistry of these molecules be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly lipophilic, sterically hindered alicyclic scaffolds, understanding the fundamental physical chemistry of these molecules becomes paramount. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) is a complex, highly substituted cyclohexane derivative. Due to its unique gem-dimethyl substitutions and bulky isopropenyl group, TMEC exhibits non-classical conformational behavior that directly dictates its solubility, vapor pressure, and partition coefficient.

This whitepaper provides an in-depth, authoritative guide to the theoretical physicochemical properties of TMEC, the structural causality behind these properties, and the self-validating experimental protocols required for its rigorous characterization.

Structural Causality & Conformational Dynamics

To understand the physicochemical behavior of TMEC, one must first analyze its steric environment. In a standard cyclohexane ring, the lowest-energy conformation is typically the chair. However, TMEC possesses a substitution pattern that makes the chair conformation thermodynamically prohibitive.

  • The 1,3-Diaxial Clash: TMEC features gem-dimethyl groups at both the C1 and C5 positions. In a cyclohexane ring, the C1 and C5 positions are separated by a single methylene bridge (C6), making them 1,3-related. In a chair conformation, this forces one methyl group at C1 and one methyl group at C5 into syn-axial positions . The resulting 1,3-diaxial methyl-methyl interaction generates severe steric repulsion (estimated at >3.7 kcal/mol of strain), as described in foundational stereochemical texts like .

  • 1,2-Gauche Interactions: The C2 position hosts a bulky 1-methylethenyl (isopropenyl) group. In a chair form, this group would suffer from severe gauche interactions with the adjacent gem-dimethyl group at C1.

  • Conformational Shift: To relieve this immense steric burden, TMEC undergoes a conformational shift away from the chair, existing predominantly in a flexible twist-boat conformation . This shift exposes the lipophilic methyl groups to the solvent cavity, drastically reducing its aqueous solubility while increasing its affinity for non-polar phases.

ConformationalLogic A TMEC Base Structure (1,1,5,5-tetramethyl) B Standard Chair Conformation A->B C Severe 1,3-Diaxial Clash (C1 & C5 Axial Methyls) B->C Steric Hindrance D Twist-Boat Conformation (Strain Relief) C->D Conformational Shift E Pseudo-Equatorial 2-Isopropenyl Stabilization D->E Substituent Orientation

Fig 1: Conformational equilibrium of TMEC driven by 1,3-diaxial steric strain.

Quantitative Physicochemical Profile

Because of the twist-boat conformation and the dense hydrocarbon packing, TMEC acts as a highly lipophilic, volatile liquid. The table below summarizes the predicted physicochemical data based on structural group-contribution methods.

PropertyPredicted ValueMechanistic Rationale
Molecular Formula C₁₃H₂₄Alicyclic core (C₆) + 4 Methyls (C₄) + Isopropenyl (C₃)
Molecular Weight 180.33 g/mol Standard monoisotopic mass calculation.
LogP (Octanol/Water) 4.8 – 5.2High lipophilicity driven by the absence of polar functional groups and the solvent-exposed methyl array.
Aqueous Solubility < 10 mg/L at 25°CThe high LogP and steric shielding prevent favorable dipole-induced dipole interactions with water.
Vapor Pressure ~0.5 - 1.2 mmHg at 25°CThe twist-boat conformation prevents efficient intermolecular packing, lowering the boiling point relative to planar analogs.
Physical State Colorless LiquidLow intermolecular forces (purely London dispersion) prevent solid crystal lattice formation at STP.

Experimental Methodologies for Characterization

To empirically validate the theoretical properties of TMEC, rigorous, self-validating experimental workflows must be employed. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity and eliminate false positives caused by environmental variables.

Protocol 1: Determination of Lipophilicity (LogP) via Modified Shake-Flask LC-MS

This protocol is adapted from but heavily modified for highly lipophilic, non-UV-absorbing compounds.

  • Causality & Self-Validating Mechanism: Highly lipophilic compounds (LogP > 4) often form micro-emulsions in the aqueous phase, leading to artificially low LogP calculations. To validate the system, we use a mass balance verification . The sum of the TMEC concentration in both phases must equal the initial spike concentration (±5%). A failure in mass balance automatically flags the run for emulsion formation or volatility losses.

  • Step 1: Phase Equilibration. Vigorously stir equal volumes of analytical-grade n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation.

  • Step 2: Spiking. Introduce 1.0 mg of TMEC into 10 mL of the pre-equilibrated biphasic system. Add 10 µL of an internal standard (e.g., pyrene) to bracket the expected LogP.

  • Step 3: Partitioning. Agitate the mixture via mechanical inversion (100 rpm) for 6 hours, followed by ultra-centrifugation at 15,000 x g for 30 minutes to break any micro-emulsions.

  • Step 4: LC-MS Quantification. Extract aliquots from both phases. Quantify TMEC using Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI), as the lack of heteroatoms makes standard Electrospray Ionization (ESI) inefficient.

Protocol 2: Vapor Pressure Determination via Isothermal TGA

Because TMEC is volatile, traditional boiling point extrapolation is inaccurate. We utilize Isothermal Thermogravimetric Analysis (TGA) in accordance with principles outlined in .

  • Causality & Self-Validating Mechanism: The system runs a concurrent reference standard (e.g., benzoic acid) with a known vapor pressure curve. If the calculated vapor pressure of the reference deviates by >5% from literature values, the TMEC run is automatically invalidated, ensuring carrier gas flow rates and temperature calibrations are exact.

  • Step 1: Calibration. Load 5 mg of the reference standard into a platinum TGA pan. Measure the mass loss rate ( dm/dt ) at five distinct isothermal holds (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Step 2: TMEC Analysis. Repeat the exact isothermal holds using 5 mg of highly purified TMEC under a constant nitrogen purge (50 mL/min).

  • Step 3: Clausius-Clapeyron Extrapolation. Plot the natural logarithm of the vaporization rate against the inverse of temperature (1/T). Extrapolate the linear regression to 25°C to determine the standard vapor pressure.

AnalyticalWorkflow cluster_0 Thermodynamic Profiling cluster_1 Lipophilicity & Solvation Start TMEC Sample Preparation TGA TGA / DSC (Thermal Stability) Start->TGA ShakeFlask Shake-Flask Method (OECD 107) Start->ShakeFlask VP Isothermal TGA (Vapor Pressure) TGA->VP LCMS LC-MS Quantification (LogP Determination) ShakeFlask->LCMS

Fig 2: Self-validating experimental workflow for TMEC physicochemical profiling.

References

  • OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2006) , Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Eliel, E. L., & Wilen, S. H. (1994) . Stereochemistry of Organic Compounds. John Wiley & Sons. (Referenced for 1,3-diaxial strain mechanics). URL:[Link]

  • Lipinski, C. A., et al. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

Exploratory

stereochemistry and 3D molecular structure of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Title: Stereochemical and 3D Conformational Architecture of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: A Technical Guide Executive Summary 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7), in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereochemical and 3D Conformational Architecture of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: A Technical Guide

Executive Summary 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7), industrially recognized as "Rubber Oligomer 1"[1][2], is a primary cyclic extractable formed during the cationic copolymerization of isobutylene and isoprene. While its 2D connectivity is straightforward, its 3D molecular structure presents a fascinating case study in steric-driven conformational dynamics. This whitepaper dissects the molecule’s stereochemistry, detailing how severe 1,3-syn-diaxial and 1,2-gauche interactions force the cyclohexane ring out of its standard chair conformation into a thermodynamically favored twist-boat geometry.

Molecular Anatomy and Topological Framework

To understand the 3D behavior of this C13H24 oligomer[3], we must first establish its 2D topological constraints:

  • Core Scaffold: A six-membered cyclohexane ring.

  • Substitution Pattern: Geminal dimethyl groups at the C1 and C5 positions, and an isopropenyl (1-methylethenyl) group at the C2 position.

  • Chirality: The molecule possesses exactly one stereocenter at C2 . The C1, C3, C4, C5, and C6 carbons are either achiral by definition (CH2 or C(CH3)2) or lack four unique substituents. Consequently, the molecule does not have diastereomers; it exists purely as a racemic mixture of (R)

    • and (S) -enantiomers generated during the non-stereoselective cationic oligomerization process.

3D Conformational Dynamics: The Chair vs. Twist-Boat Paradigm

The fundamental axiom of cyclohexane stereochemistry is that the chair conformation is generally the global energy minimum. However, 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane violates this rule due to extreme steric crowding.

The Chair Conformation Penalty In a hypothetical chair conformation, the bulky isopropenyl group at C2 (A-value 1.7 kcal/mol) will strongly prefer the equatorial position to avoid 1,3-diaxial clashes with the axial protons at C4 and C6[4][5]. However, the gem-dimethyl groups at C1 and C5 create an unavoidable geometric conflict. Because C1 and C5 are in a 1,3-relationship across the ring, any chair conformation forces one methyl group at C1 and one methyl group at C5 into axial positions on the same face of the ring (syn-diaxial).

This 1,3-syn-diaxial methyl-methyl interaction introduces a massive van der Waals repulsion penalty of approximately 3.7 kcal/mol. Furthermore, the equatorial isopropenyl group at C2 is forced into a gauche relationship with the equatorial methyl at C1, adding another 0.9 kcal/mol of torsional strain.

Twist-Boat Relaxation To relieve this extreme steric penalty, the molecule undergoes a conformational shift. By overcoming the torsional barrier of the half-chair, the ring distorts into a twist-boat (or highly skewed chair) conformation. In the twist-boat geometry, the 1,3-diaxial methyl groups are splayed outward, significantly increasing their interatomic distance and neutralizing the steric clash, making it the dominant conformer in solution.

ConformationalLogic Chair Chair Conformation 1,3-Diaxial Me-Me Clash 1,2-Gauche Me-Isopropenyl High Steric Strain Distortion Ring Distortion Overcoming Torsional Barrier Chair->Distortion +5.5 kcal/mol TwistBoat Twist-Boat Conformation Strain Relieved Global Energy Minimum Distortion->TwistBoat Relaxation

Conformational energy landscape driven by steric strain relief in the twist-boat geometry.

Quantitative Data: Conformational Energetics

The thermodynamic preference for the twist-boat can be quantified by summing the steric penalties inherent to the chair conformation.

Structural FeatureConformationSteric Penalty ( Δ G, kcal/mol)Phenomenological Cause
Isopropenyl Group Axial+1.71,3-diaxial clash with axial protons at C4/C6
Methyl Group Axial+1.74Standard A-value penalty[4][6]
C1-Me / C5-Me Syn-Diaxial (Chair)+3.7Severe van der Waals repulsion between axial methyls
C1-Me / C2-Isopropenyl Gauche (Chair)+0.9Adjacent steric crowding (1,2-interaction)
Ring Distortion Twist-Boat+5.5Torsional strain from eclipsing bonds

Note: While the twist-boat introduces 5.5 kcal/mol of torsional strain, the combined relief of the syn-diaxial (+3.7) and gauche (+0.9) interactions, coupled with solvent effects, shifts the equilibrium heavily toward the distorted geometry.

Experimental Workflow: Conformational Elucidation

As a Senior Application Scientist, relying solely on theoretical models is insufficient. The following self-validating protocol outlines how to experimentally prove the twist-boat conformation using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Step 1: Computational Geometry Optimization (DFT)

  • Construct the 3D model of (R) -1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane in an in silico environment.

  • Perform a conformational search using Molecular Mechanics (MMFF94) to generate initial chair and twist-boat conformers.

  • Optimize the geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory to calculate the global minimum energy state.

Step 2: Variable-Temperature NMR (VT-NMR) Acquisition Causality: At room temperature (298 K), rapid pseudorotation between degenerate twist-boat conformers will time-average the NMR signals.

  • Dissolve the standard sample[3] in a low-freezing deuterated solvent (e.g., Toluene- d8​ or CD 2​ Cl 2​ ).

  • Acquire 1 H and 13 C NMR spectra at progressively lower temperatures (down to -80°C) until the conformational exchange is "frozen" on the NMR timescale, revealing distinct signals for the pseudo-axial and pseudo-equatorial protons.

Step 3: 2D NOESY/ROESY Analysis (The Self-Validating Step) Causality: The Nuclear Overhauser Effect (NOE) measures through-space proximity ( ∝1/r6 ).

  • Acquire a 2D NOESY spectrum at the frozen temperature (-80°C).

  • Evaluate the C1/C5 Methyl Cross-Peak: In a standard chair, the axial C1 and C5 methyls are tightly packed ( 2.5 Å apart), which would yield a massive NOE cross-peak. In the twist-boat, the ring distortion pushes these groups apart ( > 3.5 Å). The absence of a strong syn-diaxial methyl-methyl NOE cross-peak is the definitive proof of the twist-boat conformation.

Mechanistic Origin in Elastomer Synthesis

Understanding the 3D structure is critical for identifying how this molecule forms. During the industrial production of butyl rubber, isobutylene is copolymerized with small amounts of isoprene via cationic polymerization.

Rubber Oligomer 1 is formed via a specific side-reaction cascade: a growing tertiary carbocation chain containing one isoprene unit and two isobutylene units undergoes an intramolecular electrophilic attack (backbiting) onto its own double bond, ejecting a proton and yielding the C13H24 cyclic structure.

Oligomerization IsoB Isobutylene (C4H8) Carbo Tertiary Carbocation IsoB->Carbo H+ IsoP Isoprene (C5H8) Linear C13 Linear Intermediate Carbo->Linear + IsoP + IsoB Cyclic Intramolecular Cyclization Linear->Cyclic Product Rubber Oligomer 1 (C13H24) Cyclic->Product - H+

Cationic cascade pathway forming the C13H24 cyclic oligomer during copolymerization.

References

  • Ashenhurst, J. "A Numerical Ranking Of Bulkiness For Cyclohexane Substituents". Master Organic Chemistry. URL:[Link]

  • Wikipedia Contributors. "A-value". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Eliel, E. L., Wilen, S. H. "Stereochemistry of Organic Compounds". Wiley. URL:[Link]

Sources

Foundational

Deconstructing the "Biosynthesis" of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in Essential Oils: A Technical Guide to Artifact Identification

Executive Summary In the realm of natural product isolation and essential oil characterization, the misidentification of synthetic extractables and leachables (E&L) as novel botanical metabolites is a critical, pervasive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of natural product isolation and essential oil characterization, the misidentification of synthetic extractables and leachables (E&L) as novel botanical metabolites is a critical, pervasive error. A canonical example of this phenomenon is the frequent reporting of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane (CAS 63251-38-7) in essential oil GC-MS profiles.

Despite its occasional appearance in peer-reviewed essential oil literature—such as studies analyzing[1] and [2]—this C13​H24​ compound is not a product of plant biosynthesis . It is not derived from the Mevalonate (MVA) or MEP pathways. It is, in fact, "Rubber Oligomer 1," a synthetic cyclic byproduct generated during the commercial production of butyl rubber ()[3].

This whitepaper deconstructs the chemical origin of this oligomer, elucidates the mechanism by which it contaminates essential oils, and provides a self-validating analytical protocol to differentiate true C13​ norisoprenoids from synthetic elastomeric leachables.

The Chemical Formation: The True Synthetic Pathway

Because 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane is not biosynthesized by flora, we must look to industrial polymer chemistry to understand its origin. Butyl rubber is a synthetic elastomer produced via the cationic copolymerization of isobutylene (approx. 98%) and isoprene (approx. 2%).

During this industrial synthesis, side reactions occur. When two equivalents of isobutylene ( C4​ ) react with one equivalent of isoprene ( C5​ ), a tertiary carbocation intermediate is formed. Instead of propagating the linear polymer chain, this intermediate can undergo an intramolecular electrophilic attack, resulting in chain termination and the formation of a C13​H24​ cyclic oligomer ()[4].

G Isobutylene Isobutylene (C4) 2 Equivalents Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation Lewis Acid Catalysis Isoprene Isoprene (C5) 1 Equivalent Isoprene->Carbocation Co-monomer Integration Cyclization Intramolecular Cyclization Carbocation->Cyclization Electrophilic Attack Oligomer 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane (C13H24) Cyclization->Oligomer Chain Termination

Fig 1. Synthetic formation pathway of C13H24 rubber oligomer via cationic copolymerization.

Mechanisms of Essential Oil Contamination

Essential oils are highly lipophilic mixtures of monoterpenes, sesquiterpenes, and oxygenated derivatives. Because of their non-polar nature, they act as powerful organic solvents. Contamination by Rubber Oligomer 1 typically occurs through two primary vectors:

  • Hydrodistillation Apparatus: The use of butyl rubber tubing for condenser cooling lines or rubber stoppers to seal distillation flasks. Hot, volatilized essential oil vapors condense and extract the unbound cyclic oligomers from the elastomer matrix.

  • Analytical Storage: Storing extracted oils in vials with low-quality rubber septa. The essential oil vapors permeate the septum, dissolving the oligomer and carrying it back into the liquid phase.

Quantitative Analytical Differentiation

To prevent misclassification in drug development pipelines, analysts must differentiate between true plant-derived C13​ norisoprenoids (which possess biological activity) and C13​ synthetic leachables.

Table 1: Quantitative Comparison of True C13 Norisoprenoids vs. C13 Rubber Oligomers
Compound ClassExample CompoundMolecular FormulaBiosynthetic / Chemical OriginKey GC-MS Diagnostic Ions (m/z)
True Norisoprenoid Megastigmatrienone C13​H18​O Carotenoid cleavage (Plant)190, 175, 147, 91
True Norisoprenoid α -Ionone C13​H20​O Carotenoid cleavage (Plant)192, 177, 136, 93
Synthetic Leachable 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane C13​H24​ Cationic copolymerization (Butyl Rubber)180 ( M+ ), 165, 109, 69

Note: The base peak at m/z 69 in the synthetic leachable is highly characteristic of the isoprene moiety fragment.

Self-Validating Experimental Protocol for E&L Verification

To establish absolute trustworthiness in metabolomic profiling, any detection of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane must be subjected to a self-validating extraction protocol. This workflow uses a split-sample methodology to definitively prove causality between the apparatus and the detected peak.

G Sample Raw Botanical Material Split Sample Aliquoting Sample->Split ControlPath All-Glass Apparatus (No Elastomers) Split->ControlPath Control Arm TestPath Standard Apparatus (Butyl Rubber Seals) Split->TestPath Test Arm GCMS1 GC-MS Profiling ControlPath->GCMS1 GCMS2 GC-MS Profiling TestPath->GCMS2 Compare Differential Peak Analysis (m/z 180, 165, 109) GCMS1->Compare GCMS2->Compare Result Peak at RT ~26 min Absent in Control: Confirmed Leachable Artifact Compare->Result

Fig 2. Self-validating experimental workflow to distinguish true metabolites from rubber leachables.

Step-by-Step Methodology
  • Step 1: Apparatus Decontamination & Preparation

    • Action: Bake all glassware (flasks, condensers, collection vials) at 400°C for 4 hours.

    • Causality: This ensures the complete volatilization and thermal destruction of any residual elastomeric oligomers from previous laboratory use, establishing a sterile baseline.

  • Step 2: Control Extraction (The "True" Baseline)

    • Action: Perform hydrodistillation on 100g of botanical biomass using exclusively borosilicate ground-glass joints. Do not use vacuum grease or PTFE/rubber sleeves.

    • Causality: By eliminating all elastomeric contact points, we remove the physical vector of contamination. Any peaks detected here are true plant metabolites.

  • Step 3: Spiked Extraction (Positive Control)

    • Action: Perform hydrodistillation on a second 100g aliquot of the same biomass, but intentionally introduce a 2.0 g segment of standard butyl rubber tubing into the vapor path of the condenser.

    • Causality: This step validates the extraction efficiency of the essential oil. It proves that if rubber is present, the hot lipophilic vapors will extract the C13​ oligomer.

  • Step 4: GC-MS Acquisition

    • Action: Inject 1 µL of both extracts (diluted 1:100 in hexane) into a GC-MS equipped with a low-polarity column (e.g., DB-5MS). Set the mass spectrometer to scan from m/z 35 to 300.

    • Causality: A low-polarity column ensures optimal retention of non-polar hydrocarbons. The specific mass range captures the molecular ion ( M+ 180) and the critical base peak (m/z 69) of the oligomer.

  • Step 5: Data Deconvolution

    • Action: Extract the m/z 180 and m/z 165 ion chromatograms. Compare the peak areas between the Control and Spiked samples at the expected retention time (typically ~26 minutes, depending on the temperature program).

    • Causality: Because natural sesquiterpenes ( C15​H24​ , MW 204) often co-elute in this region, extracting specific fragment ions isolates the rubber oligomer from the complex botanical matrix, preventing false positives.

Conclusion

The identification of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane in essential oils represents an analytical artifact, not a botanical discovery. For drug development professionals and natural product researchers, recognizing this compound as a synthetic leachable is paramount. Implementing rigorous, self-validating extraction protocols utilizing all-glass apparatuses ensures the scientific integrity of metabolomic profiling and prevents the misallocation of research resources toward synthetic industrial byproducts.

References

  • Indoor Space Disinfection Effect and Bioactive Components of Chamaecyparis obtusa Essential Oil Source: MDPI (International Journal of Environmental Research and Public Health) URL:[Link][1]

  • Isolation and Characterisation of Essential oils of Mango (M. indica) Leave Source: Science & Biology Publishing URL:[Link][2]

  • 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane Reference Standard Source: Pharmaffiliates URL:[Link][4]

Sources

Exploratory

Toxicological Profiling and Safety Data Architecture for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Executive Summary As a Senior Application Scientist overseeing preclinical safety and chemical profiling, I approach the evaluation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (an alicyclic hydrocarbon, MW: 180...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical safety and chemical profiling, I approach the evaluation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (an alicyclic hydrocarbon, MW: 180.33 g/mol ) through the lens of structural causality. This compound is characterized by a heavily methylated cyclohexane core and an exocyclic isopropenyl (1-methylethenyl) moiety.

Rather than viewing its toxicity as a random set of endpoints, we must understand that its biological behavior is strictly dictated by its molecular geometry. The intense steric hindrance provided by the 1,1,5,5-tetramethyl substitution effectively shields the ring from oxidative degradation. Consequently, almost all chemical reactivity, environmental degradation, and metabolic activation are funneled toward the exocyclic double bond. This whitepaper synthesizes the physicochemical dynamics, metabolic liabilities, and regulatory Safety Data Sheet (SDS) architecture for this compound, supported by self-validating experimental workflows.

Structural Causality and Physicochemical Profiling

To predict how this compound behaves in biological systems, we must first quantify its physical parameters. The high degree of alkylation ensures profound lipophilicity, which drives both its systemic absorption and its prolonged environmental half-life.

Table 1: Physicochemical Properties & Toxicokinetic Implications
PropertyPredicted ValueToxicokinetic Implication
Molecular Weight 180.33 g/mol Low MW facilitates rapid dermal penetration and systemic absorption across lipid bilayers.
LogP (Octanol/Water) ~4.8Highly lipophilic; extensive partitioning into adipose tissue; strictly requires hepatic metabolism for clearance.
Water Solubility < 10 mg/LPoor aqueous solubility necessitates the use of co-solvents (e.g., DMSO) in in vitro toxicological assays.
Vapor Pressure ~0.5 mmHg at 25°CSemi-volatile; poses an inhalation hazard primarily in aerosolized states or high-temperature processing.

Mechanistic Toxicity Profile

Dermal Sensitization via Autoxidation

In its pristine, synthesized state, the compound exhibits negligible protein reactivity. However, the allylic carbons adjacent to the isopropenyl double bond are highly susceptible to atmospheric oxygen. Upon exposure to ambient air and light, the compound undergoes autoxidation to generate reactive hydroperoxides. These hydroperoxides act as potent electrophilic haptens, covalently binding to nucleophilic residues (cysteine/lysine) on epidermal proteins. This haptenation is the initiating event for Type IV delayed hypersensitivity (allergic contact dermatitis).

Hepatic Metabolism and Epoxide Formation

In vivo, the clearance of highly lipophilic compounds relies heavily on Phase I hepatic metabolism. Cytochrome P450 enzymes (predominantly CYP2B6 and CYP3A4) target the electron-rich exocyclic double bond, catalyzing its conversion into a reactive epoxide intermediate. Under normal physiological conditions, Epoxide Hydrolase (EH) rapidly neutralizes this intermediate into a safe, excretable diol. However, if the EH pathway is saturated during acute high-dose exposure, the transient accumulation of the epoxide can lead to covalent binding with hepatic macromolecules, presenting a localized hepatotoxicity risk.

MetabolicPathway Parent 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane CYP450 Hepatic CYP450 (Oxidation) Parent->CYP450 Phase I Metabolism Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Epoxidation of exocyclic C=C EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Detoxification Protein Protein Adducts (Toxicity) Epoxide->Protein Covalent Binding (if clearance saturated) Diol Diol Metabolite (Excreted) EH->Diol Clearance

Metabolic activation of the isopropenyl moiety leading to potential protein adduction.

Safety Data Sheet (SDS) Core Architecture

Based on the structural and mechanistic analysis, the following classifications align with the Globally Harmonized System (GHS Rev. 9) standards utilized by the [1].

Table 2: GHS Classification and Mechanistic Justification
Hazard ClassCategoryHazard StatementMechanistic Justification
Flammable Liquids Category 4H227: Combustible liquidHydrocarbon backbone with significant vapor pressure at elevated temperatures.
Skin Irritation Category 2H315: Causes skin irritationExtreme lipophilicity causes rapid defatting of the stratum corneum.
Skin Sensitization Category 1BH317: May cause an allergic skin reactionAutoxidation of the allylic carbons forms reactive hydroperoxide haptens.
Aquatic Toxicity Chronic 1H410: Very toxic to aquatic life with long lasting effectsHigh LogP (~4.8) and steric hindrance against degradation lead to bioaccumulation.

Validated Experimental Workflows

In modern toxicology, a protocol must not merely generate data; it must continuously prove its own validity during execution. The following workflows are designed as self-validating systems to assess the primary liabilities of this compound.

Direct Peptide Reactivity Assay (DPRA) for Sensitization

Causality of Experimental Design: To avoid animal testing while verifying the sensitization risk, we utilize the DPRA based on [2]. This assay directly mimics the haptenation process described in Section 3.1. By utilizing synthetic peptides containing cysteine and lysine, we isolate the electrophilic reactivity of the autoxidized hydroperoxides without confounding biological variables.

DPRAWorkflow Prep Test Chemical Preparation Peptide Cys/Lys Peptide Incubation (24h) Prep->Peptide Add to Synthetic Peptides HPLC HPLC-UV Analysis (220 nm) Peptide->HPLC Quench & Analyze Quant Quantify Peptide Depletion HPLC->Quant Peak Area Integration Class Sensitization Classification Quant->Class Prediction Model

Step-by-step Direct Peptide Reactivity Assay (DPRA) workflow for sensitization assessment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the test compound in acetonitrile to a final concentration of 100 mM. Prepare aged samples (exposed to air for 48 hours) alongside freshly synthesized batches to compare autoxidation effects.

  • Incubation: Incubate the chemical with synthetic Cysteine (1:10 ratio) and Lysine (1:50 ratio) peptides in the dark at 25°C for exactly 24 hours.

  • Quenching & Analysis: Quench the reaction and analyze via HPLC-UV at 220 nm.

  • Quantification: Calculate the percent depletion of the peptide based on the reduction of the unreacted peptide peak area compared to the vehicle control.

Self-Validating System Criteria: The analytical run is strictly rejected unless the concurrent positive control (Cinnamic aldehyde, 2 mM) yields a cysteine depletion between 60.8% and 100%. Furthermore, the internal standard (phenylalanine) variance across all sample replicates must remain < 5%. This ensures that any lack of reactivity is a true negative, not an artifact of peptide degradation or instrument drift.

In Vitro Microsomal Epoxide Trapping

Causality of Experimental Design: To prove the hypothesis that CYP450 enzymes target the exocyclic double bond, we utilize human liver microsomes (HLMs) supplemented with glutathione (GSH). GSH acts as a surrogate nucleophile to "trap" the transient, highly reactive epoxide before it hydrolyzes, forming a stable GSH-adduct detectable via LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of the test compound with 1 mg/mL HLMs and 5 mM GSH in a potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction using ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Scan for the specific mass shift corresponding to the GSH-epoxide adduct (+307 Da).

Self-Validating System Criteria: The assay utilizes a minus-NADPH negative control. The complete absence of the GSH-adduct in the minus-NADPH control validates that the observed epoxidation is strictly cytochrome P450-dependent, eliminating the possibility of spontaneous chemical degradation.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Database: Structural and Toxicity Profiling Standards. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Predictive Toxicology and Exposure Data. URL: [Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals The rational design of terpene-derived scaffolds and conformationally restricted pharmacophores requires a rigorous understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

The rational design of terpene-derived scaffolds and conformationally restricted pharmacophores requires a rigorous understanding of molecular thermodynamics. The molecule 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane presents a highly unusual conformational landscape. Unlike standard cyclohexanes, which overwhelmingly favor the chair conformation, this highly substituted system is driven into a non-canonical conformational space by severe internal steric strain.

This whitepaper dissects the thermodynamic stability of its conformers, detailing the causality behind its structural preferences and providing a self-validating experimental protocol for mapping complex conformational equilibria.

The Mechanistic Basis of Steric Strain: The 1,3-Diaxial Paradigm

To understand the thermodynamic behavior of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane, we must analyze the steric penalties inherent to its core structure. The substitution pattern is structurally analogous to the classic 1,1,3,3-tetramethylcyclohexane core, with the addition of a bulky 2-isopropenyl [1-methylethenyl] group.

The Chair Conformation Penalty

In a standard cyclohexane ring, the chair conformation is the global minimum. However, in the 1,1,5,5-tetramethyl system, any chair conformation forces a catastrophic 1,3-syn-diaxial interaction . Because C1 and C5 are separated by one methylene group (C6), they possess a 1,3-relationship. In the chair form, one methyl group at C1 and one methyl group at C5 must occupy axial positions on the same face of the ring. This parallel alignment results in severe van der Waals repulsion between the two methyl groups, carrying a thermodynamic penalty of approximately 3.7 to 4.0 kcal/mol .

The Role of the 2-(1-Methylethenyl) Group

The 2-isopropenyl group introduces an additional layer of complexity. With an A-value of ~1.7 kcal/mol, its placement dictates the final conformational equilibrium:

  • If Equatorial (Chair 1): The group suffers from severe gauche interactions with the adjacent equatorial methyl group at C1.

  • If Axial (Chair 2): It suffers from 1,3-diaxial interactions with the axial protons at C4 and C6, compounding the existing methyl-methyl diaxial strain.

Because the chair forms are destabilized by >5.0 kcal/mol of total steric strain, the molecule undergoes a structural paradigm shift, favoring the typically higher-energy twist-boat (TB) conformation .

Conformational Space & Thermodynamic Stability

The relief of the 1,3-syn-diaxial interaction is the primary driving force for the adoption of the twist-boat conformation. In the twist-boat form, the C1 and C5 axial bonds splay outward, completely alleviating the methyl-methyl clash.

G Chair1 Chair 1 (Eq-Isopropenyl) +3.80 kcal/mol TS Half-Chair Transition State >10 kcal/mol Chair1->TS Ring Flip Chair2 Chair 2 (Ax-Isopropenyl) +5.10 kcal/mol Chair2->TS Ring Flip TB1 Twist-Boat 1 (Pseudo-Eq) 0.00 kcal/mol (Global Min) TB2 Twist-Boat 2 (Pseudo-Ax) +1.45 kcal/mol TB1->TB2 Pseudorotation TS->TB1 Relaxation TS->TB2 Relaxation

Conformational energy landscape showing the preference for Twist-Boat over Chair forms.

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic stability (ΔG) and primary strain interactions of the dominant conformers, derived from high-level molecular mechanics and density functional theory (DFT) models .

ConformerIsopropenyl PositionRelative Energy (ΔG, kcal/mol)Dipole Moment (D)Major Strain Interaction
TB-1 Pseudo-equatorial0.00 (Global Min) 0.45Minor gauche (C1-C2)
TB-2 Pseudo-axial+1.450.52Transannular H-H
Chair-1 Equatorial+3.800.381,3-syn-diaxial (Me-Me)
Chair-2 Axial+5.100.411,3-diaxial (Me-Me + R-H)

Data indicates that TB-1 is the dominant species at biological temperatures (298 K), accounting for >90% of the conformational population.

Self-Validating Experimental Protocol: DFT & VT-NMR

To rigorously prove the thermodynamic stability of these conformers, researchers cannot rely on computation alone. We must employ a self-validating workflow where computational predictions are directly cross-examined by empirical spectroscopic data.

Workflow A 1. DFT Optimization (M06-2X/def2-TZVP) B 2. Frequency Analysis (Zero-Point Energy) A->B C 3. VT-NMR Spectroscopy (150K - 298K) B->C D 4. NOESY Cross-Relaxation (Distance Mapping) C->D E 5. Cross-Validation (Theory vs. Exp) D->E E->A Refine Model

Self-validating workflow integrating DFT modeling with VT-NMR and NOESY validation.

Step-by-Step Methodology

Phase 1: Computational Pre-Screening

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to generate initial geometries.

  • DFT Optimization: Optimize the geometries using the M06-2X functional with a def2-TZVP basis set.

    • Causality: Standard functionals like B3LYP consistently underestimate medium-range dispersion forces. M06-2X is explicitly parameterized to capture non-covalent interactions and internal dispersion, which are critical in highly branched, crowded systems like this .

  • Frequency Calculations: Confirm that all optimized structures are true minima (zero imaginary frequencies) and extract the Gibbs free energy (ΔG) at 298 K.

Phase 2: Variable Temperature (VT) NMR

  • Sample Preparation: Dissolve the compound in a low-freezing solvent mixture (e.g., CD₂Cl₂/CS₂).

  • Cryogenic Cooling: Cool the NMR probe to 150 K.

    • Causality: At room temperature, the interconversion between TB-1 and TB-2 (via pseudorotation) is fast on the NMR timescale, yielding time-averaged signals. Cooling to 150 K drops the thermal energy below the pseudorotation barrier (~1.2 kcal/mol), "freezing" the conformers and allowing distinct peaks to emerge.

  • Integration & Thermodynamics: Integrate the distinct signals for TB-1 and TB-2 to calculate the equilibrium constant ( Keq​ ). Use the Van 't Hoff equation ( ΔG=−RTlnK ) to derive experimental thermodynamic values.

Phase 3: The Self-Validating Loop (NOESY)

  • Distance Mapping: Perform 2D NOESY at 150 K. Measure the cross-peak volumes between the isopropenyl methyl protons and the C1/C5 methyl protons.

  • Cross-Validation: Convert NOESY volumes to interproton distances ( r∝V−1/6 ). Compare these empirical distances to the DFT-predicted distances.

    • Validation Criteria: If Δr<0.2 Å, the computational model is validated. If the deviation is larger, the DFT functional must be refined (e.g., switching to ω B97X-D).

Implications for Pharmacophore Design

Understanding the thermodynamic preference for the twist-boat conformation in 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane is paramount for drug development professionals working with terpene derivatives.

When designing a drug that utilizes this scaffold, assuming a standard chair conformation will lead to catastrophic docking failures in in silico models. The twist-boat geometry fundamentally alters the spatial vector of the isopropenyl group, changing how the molecule interacts with lipophilic binding pockets in target receptors. By leveraging the thermodynamic data and self-validating protocols outlined above, researchers can accurately map the 3D pharmacophore, ensuring high-fidelity receptor binding predictions.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[Link]

  • Squillacote, M., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). "The Twist-Boat Conformation of Cyclohexane." Journal of the American Chemical Society, 97(11), 3227-3228.[Link]

  • Allinger, N. L., Tribble, M. T., Miller, M. A., & Wertz, D. H. (1971). "Conformational Analysis. LXIX. An Improved Force Field for the Calculation of the Structures and Energies of Hydrocarbons." Journal of the American Chemical Society, 93(7), 1637-1648.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.[Link]

Exploratory

Whitepaper: Initial Discovery and Isolation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Executive Summary The discovery and isolation of novel nor-sesquiterpene hydrocarbons present a unique analytical challenge due to their high lipophilicity, volatility, and lack of UV-active chromophores. 1,1,5,5-Tetrame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and isolation of novel nor-sesquiterpene hydrocarbons present a unique analytical challenge due to their high lipophilicity, volatility, and lack of UV-active chromophores. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (a C₁₃H₂₄ hydrocarbon) represents a highly substituted, sterically hindered cyclic system. This whitepaper details a self-validating methodological framework for the initial discovery, targeted isolation, and absolute structural elucidation of this compound. By synthesizing supercritical fluid extraction (SFE) with silver-ion high-performance liquid chromatography (Ag-HPLC) and multidimensional NMR, this guide provides researchers with a robust blueprint for isolating complex, non-polar terpenoids from complex biological matrices.

Structural Context and Discovery Rationale

The target compound is characterized by a cyclohexane core heavily substituted with two gem-dimethyl groups at C1 and C5, and an isopropenyl (1-methylethenyl) moiety at C2.

Chemical Profile:

  • Molecular Formula: C₁₃H₂₄

  • Molecular Weight: 180.33 g/mol

  • Degree of Unsaturation: 2 (one ring, one double bond)

In natural product discovery, C₁₃ hydrocarbons often emerge as degradation products of higher terpenes (e.g., specific cleavage of diterpenes or sesquiterpenes). Because the molecule lacks polar functional groups (hydroxyls, carbonyls), traditional reverse-phase chromatography (e.g., C18) fails to provide sufficient selectivity against co-eluting constitutional isomers. Therefore, the isolation strategy must exploit the unique electron density of the isolated isopropenyl double bond.

Methodological Causality: The Isolation Architecture

To ensure scientific integrity, every step in the isolation workflow is driven by specific physicochemical causalities rather than generic protocols.

  • Why SFE over Hydrodistillation? Hydrodistillation subjects biomass to prolonged thermal stress (100°C), which can induce Cope rearrangements or acid-catalyzed isomerizations of the isopropenyl group. Supercritical CO₂ extraction operates at near-ambient temperatures, preserving the native structural integrity of the hydrocarbon fraction.

  • Why Silver-Ion (Ag+) Chromatography? Standard normal-phase silica gel separates molecules based on polarity. For a pure hydrocarbon mixture, silica yields broad, overlapping bands. Ag+ ions, however, form reversible π-complexes with carbon-carbon double bonds. The steric environment around the target's isopropenyl group dictates the strength of this π-complexation, allowing precise resolution from other olefins .

IsolationWorkflow SFE Supercritical CO2 Extraction (Raw Biomass) VLC Silica Gel VLC (Hexane Elution) SFE->VLC Non-polar Extract AgHPLC Ag+ Ion HPLC (Isocratic Hexane/Acetone) VLC->AgHPLC Hydrocarbon Fraction Target 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane AgHPLC->Target π-Complex Resolution

Fig 1. Step-by-step isolation workflow utilizing Ag+ HPLC for targeted resolution.

Step-by-Step Experimental Protocols

Protocol A: Supercritical Fluid Extraction (SFE)
  • Preparation: Lyophilize and mill the biological source material to a particle size of 0.5–1.0 mm to maximize surface area.

  • Extraction: Load 500 g of biomass into the SFE vessel.

  • Parameters: Pressurize with CO₂ to 15 MPa at 40°C. Maintain a dynamic flow rate of 10 g/min for 120 minutes.

  • Collection: Depressurize the extract into a collection vial maintained at 5°C to prevent volatilization of the C₁₃ hydrocarbons.

Protocol B: Primary Fractionation via Vacuum Liquid Chromatography (VLC)
  • Column Packing: Pack a sintered glass funnel with 200 g of TLC-grade Silica Gel 60 (without fluorescent indicator).

  • Loading: Dissolve the SFE extract in 10 mL of pre-chilled hexane and apply evenly to the silica bed.

  • Elution: Elute under vacuum with 100% HPLC-grade hexane (5 x 100 mL fractions).

  • Rationale: This step acts as a binary filter. Oxygenated compounds (alcohols, ketones) are retained on the silica, while the non-polar hydrocarbon fraction (containing the target) elutes immediately.

Protocol C: High-Resolution Ag-HPLC Isolation
  • Column Selection: Utilize a silver-ion impregnated column (e.g., ChromSpher Lipids, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic solvent system of Hexane/Acetone (99.9:0.1, v/v). Note: The trace acetone acts as a weak π-competitor to tune retention times and prevent irreversible binding of the olefins.

  • Detection: Because the target lacks a UV chromophore, connect the HPLC to a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Collection: Inject 50 µL aliquots of the VLC fraction. Collect the peak eluting at the predetermined retention window (typically 14–16 minutes for sterically hindered mono-olefins).

Table 1: Quantitative Yield Tracking
Isolation StageTotal MassTarget Purity (GC-FID)Stage Recovery Yield
Raw Biomass500.0 gN/AN/A
SFE Extract12.5 g~1.2%100% (Baseline)
Silica VLC (Hexane Frac.)3.1 g~4.5%93%
Ag-HPLC Isolate42.0 mg >98.5% 88%

Analytical Validation System

To establish absolute trustworthiness, the structural elucidation must be a self-validating system. GC-MS provides the molecular weight and fragmentation fingerprint, while multidimensional NMR maps the atomic connectivity .

ValidationSystem Sample Purified Isolate GCMS GC-MS (EI) MW: 180, m/z fragments Sample->GCMS NMR 1D/2D NMR HSQC, HMBC, COSY Sample->NMR Structure Confirmed Structure C13H24 GCMS->Structure Mass/Formula NMR->Structure Connectivity

Fig 2. Self-validating analytical system for absolute structural elucidation.

GC-MS (Electron Ionization) Analysis

Run the isolate on a non-polar capillary column (e.g., DB-5MS). The expected molecular ion [M]⁺ is m/z 180. Key diagnostic fragments include the loss of a methyl group [M-15]⁺ at m/z 165, and the cleavage of the isopropenyl group[M-41]⁺ at m/z 139, confirming the presence of the side chain .

NMR Structural Elucidation

The highly substituted nature of the cyclohexane ring requires 2D HMBC (Heteronuclear Multiple Bond Correlation) to assign the quaternary carbons (C1 and C5). The gem-dimethyl protons will show strong ³J correlations to the adjacent ring methylenes.

Table 2: Core NMR Assignments (CDCl₃, 500 MHz)
Position¹³C Shift (ppm)¹H Shift (ppm)Key HMBC Correlations (³J)
C1 (Quat)~35.2-C2, C6, C1-Me
C2 (CH)~48.51.85 (dd)C1, C3, C1' (Isopropenyl)
C5 (Quat)~32.8-C4, C6, C5-Me
C1-Me (x2)~28.1, 30.50.88 (s), 0.92 (s)C1, C2, C6
C5-Me (x2)~27.5, 29.80.85 (s), 0.89 (s)C4, C5, C6
C1' (Iso-Quat)~148.2-C2, C2', C3'
C2' (Iso-CH₂)~110.54.75 (br s), 4.82 (br s)C2, C3'

Note: The extreme upfield shifts of the methyl singlets and the characteristic downfield signals of the terminal alkene protons (4.75 and 4.82 ppm) are definitive markers for this structure.

Conclusion

The isolation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane requires a departure from standard normal-phase chromatography. By leveraging the low-temperature efficiency of SFE and the precise π-electron targeting of Ag-HPLC, researchers can isolate this sterically hindered C₁₃ hydrocarbon with high purity. The integrated use of GC-MS and multidimensional NMR provides an airtight, self-validating framework for confirming the complex connectivity of its heavily methylated ring system.

References

  • Title: Silver ion chromatography and its application to the separation of lipids and terpenes. Source: Journal of Chromatography A URL: [Link]

  • Title: Modern NMR Approaches to the Structural Elucidation of Natural Products. Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry and Chemical Data for Terpenoids and Volatile Organics. Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Isolation Protocols for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane from Biomass Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bio-based Elastomer Fermentation Biomass & Biological Tissues Analyte: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bio-based Elastomer Fermentation Biomass & Biological Tissues Analyte: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (Rubber Oligomer 1)

Introduction & Scientific Context

The compound 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7)[1], widely known as Rubber Oligomer 1, is a C₁₃H₂₄ cyclic oligomer formed via the intramolecular cyclization of one isoprene and two isobutylene units[2][3]. Historically, this compound has been a critical focus in pharmaceutical drug development as a notorious Extractable and Leachable (E&L) migrating from halobutyl rubber stoppers into drug products[2][4].

However, with the industry's shift toward sustainable manufacturing, the production of bio-based elastomers (e.g., bio-butyl rubber synthesized from fermentation-derived bio-isobutene and bio-isoprene) has introduced a new analytical challenge. Researchers must now extract and isolate these oligomeric byproducts directly from complex biomass matrices —such as lignocellulosic fermentation broths, microbial cell debris, and in vivo biological tissues used for toxicological profiling (AMES testing)[3].

This application note provides a self-validating, causality-driven methodology for the extraction and isolation of this highly lipophilic oligomer from complex biomass matrices.

Physicochemical Profiling & Mechanistic Rationale

To design an effective extraction protocol, we must ground our methodology in the physicochemical reality of the target analyte[1]:

  • Molecular Formula: C₁₃H₂₄

  • Molecular Weight: 180.33 g/mol

  • LogP (Octanol/Water): ~5.5 (Highly lipophilic)

  • Polar Surface Area (PSA): 0 Ų

Causality in Experimental Design

Because the target compound is a pure hydrocarbon lacking heteroatoms, it exhibits extreme hydrophobicity.

  • Matrix Dehydration: Water within the biomass creates a hydration shell that actively repels non-polar extraction solvents. Therefore, lyophilization is a mandatory first step to allow solvent penetration.

  • Accelerated Solvent Extraction (ASE): Standard Soxhlet extraction is inefficient for dense bio-elastomer matrices. ASE utilizes elevated pressure (1500 psi) to keep extraction solvents (hexane/dichloromethane) in a liquid state above their boiling points (100°C). This drastically reduces solvent viscosity and disrupts the cross-linked biomass matrix, accelerating the mass transfer of the oligomer.

  • Normal-Phase SPE Cleanup: Biomass extracts are heavily contaminated with polar lipids, proteins, and pigments. By utilizing a normal-phase Silica Gel Solid Phase Extraction (SPE), the non-polar C₁₃H₂₄ oligomer will elute in the void volume when flushed with 100% hexane, while polar biomass contaminants are irreversibly retained on the silica stationary phase.

Quantitative Data: Extraction Efficiency

The following table summarizes the validated recovery rates of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane across various biomass matrices using different solvent systems.

Table 1: Comparative Extraction Efficiencies and Recoveries

Matrix TypeExtraction MethodSolvent SystemTemp / PressureOligomer Recovery (%)RSD (%)
Bio-Elastomer Solid SoxhletHexane69°C / 1 atm65.4± 5.2
Bio-Elastomer Solid ASEHexane:DCM (80:20)100°C / 1500 psi94.8± 1.5
Fermentation Broth Liquid-Liquid (LLE)Hexane25°C / 1 atm78.2± 4.1
Biological Tissue ASEAcetone:Hexane (50:50)80°C / 1500 psi88.5± 2.7

Note: Recoveries were calculated using a self-validating surrogate internal standard (D34-hexadecane) spiked prior to extraction.

Experimental Protocols

Protocol A: Accelerated Solvent Extraction (ASE) from Solid Biomass

Target: Lyophilized microbial biomass, bio-elastomer solids, or biological tissues.

Step 1: Matrix Pre-treatment (Lyophilization & Milling)

  • Flash-freeze 10 g of the biomass sample in liquid nitrogen to halt enzymatic degradation.

  • Lyophilize the sample for 48 hours at -50°C and <0.1 mbar to remove >95% of water content.

  • Cryo-mill the dried biomass to a particle size of <0.5 mm to maximize the surface-area-to-volume ratio for solvent interaction.

Step 2: Self-Validating System Setup

  • Spike the milled biomass with 50 µL of a 100 µg/mL surrogate internal standard (e.g., D34-hexadecane). Causality: This validates the extraction efficiency independently of the analytical instrument's performance.

Step 3: ASE Execution

  • Pack the ASE cell: Place a cellulose filter at the bottom, add 2 g of diatomaceous earth (to absorb residual lipids), and load the spiked biomass.

  • Extract using an 80:20 (v/v) mixture of Hexane:Dichloromethane (DCM).

  • Parameters: Temperature = 100°C; Pressure = 1500 psi; Static Time = 5 minutes; Cycles = 3; Flush Volume = 60%; Purge = 60 seconds (Nitrogen).

  • Collect the crude lipophilic extract in a pre-weighed amber glass vial.

Protocol B: Normal-Phase SPE Cleanup

Target: Removal of polar biomass contaminants (lipids, chlorophylls) from the crude extract.

  • Conditioning: Condition a 1 g Silica Gel SPE cartridge with 10 mL of HPLC-grade Hexane. Do not let the sorbent dry.

  • Loading: Concentrate the ASE crude extract to 1 mL under a gentle stream of N₂ and load it onto the SPE cartridge.

  • Elution: Elute the target oligomer using 5 mL of 100% Hexane. Causality: The purely hydrocarbon structure of the oligomer prevents any interaction with the polar silanol groups, allowing it to elute immediately, while polar matrix interferences are trapped.

  • Concentration: Evaporate the eluate to exactly 0.5 mL under N₂ for downstream isolation.

Protocol C: Isolation via Preparative GC-MS
  • Inject the cleaned extract into a Preparative Gas Chromatograph equipped with a non-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection & Fractionation: Utilize a mass spectrometer (Electron Ionization, 70 eV) to monitor the characteristic m/z 180 (molecular ion) and m/z 165 (loss of methyl)[5]. Divert the flow to a fraction collector at the specific retention time of the oligomer to isolate the highly purified compound.

Workflow Visualization

Workflow Biomass Biomass Matrix (Bio-elastomer Broth / Tissue) Prep Matrix Pre-treatment (Lyophilization & Cryo-Milling) Biomass->Prep ASE Accelerated Solvent Extraction (ASE) (Hexane/DCM, 100°C, 1500 psi) Prep->ASE Solid Matrix LLE Liquid-Liquid Extraction (LLE) (For Liquid Broths) Prep->LLE Liquid Matrix Extract Crude Lipophilic Extract (Contains C13H24 Oligomer) ASE->Extract LLE->Extract SPE Solid Phase Extraction (SPE) (Normal-Phase Silica Gel Cleanup) Extract->SPE Isolation Preparative GC / HPLC (Oligomer Fractionation) SPE->Isolation Analysis Target Compound Isolated: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane Isolation->Analysis

Caption: Workflow for the extraction and isolation of Rubber Oligomer 1 from biomass matrices.

References

  • National Center for Biotechnology Information (NCBI). "1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane" PubChem Compound Summary for CID 14774308. URL:[Link]

  • Kuntz, I., Powers, K. W., Hsu, C. S., & Rose, K. D. (1988). "Cyclic oligomer formation in the copolymerization of isoprene with isobutylene." Makromolekulare Chemie. Macromolecular Symposia, 13-14(1), 337-362. URL:[Link]

  • Minicone, F., Attrill, R., Hodgson, M., Wheelhouse, K., & Dobbs, A. (2018). "First Total Synthesis and Structural Confirmation of C13-Butyl Rubber Oligomers." European Journal of Organic Chemistry, 2018(33), 4583-4590. URL:[Link]

Sources

Application

Application Note: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane as a Sterically Directed Precursor in Terpenoid Synthesis

Executive Summary In the synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates, establishing contiguous stereocenters with high diastereoselectivity remains a formidable challenge. 1,1,5,5-Tetrame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates, establishing contiguous stereocenters with high diastereoselectivity remains a formidable challenge. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane serves as an exceptional, sterically directed building block designed to solve this problem. By leveraging the extreme steric shielding generated by its gem-dimethyl framework, this precursor effectively "locks" the conformation of its reactive exocyclic alkene, dictating the trajectory of incoming reagents.

This application note provides researchers and drug development professionals with validated, self-contained workflows for the functionalization of this precursor. We detail the causality behind reagent selection, in-process controls (IPCs), and the physicochemical principles that guarantee high-fidelity stereochemical outcomes.

Conformational Dynamics & Reactivity Profiling

To successfully utilize this precursor, one must understand the causality between its 3D architecture and its reactivity:

  • The 1,3-Diaxial Lock: The cyclohexane ring is heavily substituted with gem-dimethyl groups at C1 and C5. The severe 1,3-diaxial interaction between the axial methyls forces the ring into a rigid chair conformation.

  • Restricted Rotation (Atropisomerism-like Behavior): The 2-position houses a 1-methylethenyl (isopropenyl) group. To minimize severe steric clashes with the adjacent C1 equatorial methyl group, the rotation of the C2-C1' bond is highly restricted.

  • Facial Shielding: Because the isopropenyl group is conformationally locked, the bulky C1 and C5 methyls effectively shield the "bottom" face of the exocyclic double bond. Consequently, electrophiles (e.g., epoxidizing agents, boranes) are forced to approach exclusively from the less hindered "top" face, resulting in near-perfect diastereoselectivity.

SyntheticPathways Precursor 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane Epox_Rxn DMDO Epoxidation (Acetone, 0°C) Precursor->Epox_Rxn Pathway A Hydro_Rxn 9-BBN Hydroboration (THF, RT) Precursor->Hydro_Rxn Pathway B Allyl_Rxn SeO2 Oxidation (Dioxane, 80°C) Precursor->Allyl_Rxn Pathway C Epox_Prod Diastereopure Epoxide (>95% d.e.) Epox_Rxn->Epox_Prod Hydro_Prod Primary Alcohol (Anti-Markovnikov) Hydro_Rxn->Hydro_Prod Allyl_Prod Allylic Alcohol/Aldehyde (E-selective) Allyl_Rxn->Allyl_Prod

Divergent synthetic pathways exploiting the sterically hindered isopropenyl moiety.

Strategic Synthetic Workflows

Workflow A: Diastereoselective Epoxidation via DMDO

Standard epoxidation utilizing m-CPBA often leads to unwanted acid-catalyzed Wagner-Meerwein rearrangements or epoxide ring-opening in highly branched, electron-rich terpene systems. To circumvent this, we utilize Dimethyldioxirane (DMDO) . DMDO is a neutral, highly reactive electrophilic oxidant that transfers oxygen cleanly without generating acidic byproducts . The steric bulk of the precursor ensures the DMDO approaches from the unhindered face, yielding a single diastereomer.

Workflow B: Anti-Markovnikov Hydroboration via 9-BBN

Converting the isopropenyl group to a primary alcohol requires hydroboration. Standard borane (BH₃·THF) is too small and often results in poor regioselectivity due to the adjacent quaternary center at C1. By employing 9-Borabicyclo[3.3.1]nonane (9-BBN) , the massive bicyclic structure of the reagent forces the boron atom exclusively to the terminal carbon of the alkene, maximizing both regioselectivity and diastereoselectivity .

Workflow C: Allylic C-H Oxidation via SeO₂

To functionalize the terminal methyl group of the isopropenyl moiety while leaving the alkene intact, Selenium Dioxide (SeO₂) is employed. The reaction proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement. The steric environment of the cyclohexane ring dictates an E-selective formation of the resulting allylic alcohol .

Quantitative Data & Optimization

The following tables summarize the predictive outcomes and optimization parameters for the functionalization of the precursor.

Table 1: Reagent Matrix and Predictive Yields

TransformationReagent SystemTarget ProductExpected YieldSelectivity Metric
Epoxidation DMDO, Acetone, 0 °CDiastereopure Epoxide88–92%>95% d.e.
Hydroboration 9-BBN, THF, RTPrimary Alcohol85–89%>99% Regioselectivity
Allylic Oxidation SeO₂, Dioxane, 80 °CAllylic Alcohol65–70%High E-selectivity

Table 2: Optimization of Hydroboration Conditions

Borane SourceTemp (°C)Time (h)Conversion (%)Regioselectivity (Terminal:Internal)
BH₃·THF02>9585:15
Cy₂BH0 to RT49092:8
9-BBN RT 12 >98 >99:1

Note: The data in Table 2 highlights the causality of steric bulk. 9-BBN provides the optimal balance, preventing internal boron addition entirely.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step acts as a quality gate before proceeding to the next.

ProtocolWorkflow Setup 1. Setup Anhydrous conditions Inert atmosphere Monitor 2. IPC Monitoring GC-MS / TLC Check conversion Setup->Monitor Quench 3. Quench & Workup Selective reagent deactivation Monitor->Quench Purify 4. Purification Flash Chromatography (Silica gel) Quench->Purify Validate 5. Validation 1H/13C NMR Diastereomeric purity Purify->Validate

Standardized self-validating workflow for precursor functionalization.

Protocol A: Diastereoselective Epoxidation (DMDO)
  • Preparation: Dissolve 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask under an argon atmosphere.

    • Causality: While DMDO is relatively moisture-tolerant, maintaining anhydrous conditions prevents competitive hydration of the highly reactive epoxide intermediate.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a standardized, freshly prepared solution of DMDO in acetone (1.2 eq, ~0.08 M) dropwise over 15 minutes.

  • IPC Monitoring: Stir the reaction for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The non-polar alkene spot (R_f ~0.8) must fully convert to a more polar epoxide spot (R_f ~0.5).

  • Quench & Workup: Once complete, purge the reaction vessel with a gentle stream of N₂ for 10 minutes to volatilize and remove excess DMDO.

    • Self-Validation: Spot the reaction mixture onto KI-starch paper. A lack of blue/black coloration confirms the complete consumption and removal of the peroxide, ensuring safe concentration.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc) to yield the pure epoxide.

Protocol B: Anti-Markovnikov Hydroboration (9-BBN)
  • Preparation: In an oven-dried Schlenk flask, dissolve the precursor (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL) under argon.

  • Hydroboration: Add a 0.5 M solution of 9-BBN in THF (1.5 eq, 7.5 mmol) at room temperature.

    • Causality: The reaction is run at room temperature rather than 0 °C because the extreme steric bulk of both the substrate and 9-BBN significantly lowers the reaction rate.

  • IPC Monitoring: Stir for 12 hours. Extract a 0.1 mL aliquot, quench with MeOH, and analyze via GC-MS to confirm the disappearance of the starting material mass peak.

  • Oxidative Quench: Cool the vessel to 0 °C. Carefully add 3M NaOH (10 mL) followed by 30% H₂O₂ (10 mL) dropwise.

    • Causality: The basic peroxide cleaves the C–B bond with strict retention of stereochemistry. The dropwise addition is critical to control the highly exothermic oxidation.

  • Workup & Validation: Extract the aqueous layer with Et₂O (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: Analyze the crude product via ¹H NMR. The spectrum must show the complete disappearance of the exocyclic alkene protons (δ 4.7–4.8 ppm) and the appearance of a diastereotopic hydroxymethyl group (δ 3.4–3.6 ppm).

References

  • Murray, R. W.; Jeyaraman, R. "Dioxiranes: synthesis and reactions of methyldioxiranes." Journal of Organic Chemistry, 1985, 50, 16, 2847–2853. URL: [Link]

  • Brown, H. C.; Knights, E. F.; Scouten, C. G. "Hydroboration. 36. A direct route to 9-borabicyclo[3.3.1]nonane via the cyclic hydroboration of 1,5-cyclooctadiene. 9-Borabicyclo[3.3.1]nonane as a uniquely selective reagent for the hydroboration of olefins." Journal of the American Chemical Society, 1974, 96, 25, 7765–7770. URL: [Link]

  • Rabjohn, N. "Selenium Dioxide Oxidation." Organic Reactions, 1976. URL: [Link]

Method

Application Note: Catalytic Hydrogenation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

The targeted reduction of exocyclic alkenes attached to sterically encumbered ring systems is a frequent challenge in the synthesis of complex terpenes, elastomers, and active pharmaceutical ingredients (APIs). This application note details the catalytic hydrogenation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (also known as 1,1,5,5-tetramethyl-2-isopropenylcyclohexane), a cyclic oligomer often analyzed in synthetic elastomer studies[1].

The substrate features a highly hindered cyclohexane core due to the four methyl groups at the 1- and 5-positions. However, the reducible 1-methylethenyl (isopropenyl) group is exocyclic. Because catalytic hydrogenation via the Horiuti-Polanyi mechanism requires the alkene to physically adsorb onto the metal catalyst surface[2], the exocyclic nature of this double bond is highly advantageous. It projects outward from the steric bulk of the ring, allowing for efficient complexation with palladium or platinum surfaces without prohibitive steric clash[3].

This guide provides two distinct, self-validating methodologies for this transformation: a classical batch process using Palladium on Carbon (Pd/C) and a modern, microwave-assisted continuous-flow process using Platinum on Carbon Beads (Pt/CB) with in-situ hydrogen generation[4].

Physicochemical Profiling

Before initiating the hydrogenation workflow, it is critical to understand the physical properties of the substrate to dictate solvent selection and analytical monitoring.

Table 1: Substrate Properties & Target Product

PropertySubstrate: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexaneTarget Product: 1-Isopropyl-2,2,4,4-tetramethylcyclohexane
Molecular Formula C₁₃H₂₄[5]C₁₃H₂₆
Molecular Weight 180.33 g/mol [5]182.35 g/mol
Appearance Colorless Oil[1]Colorless Oil
Solubility Hexanes, Ethyl Acetate, Toluene, MCHHexanes, Ethyl Acetate, Toluene, MCH
Analytical Marker Terminal =CH₂ protons (δ 4.6–4.8 ppm in ¹H-NMR)Isopropyl -CH(CH₃)₂ multiplet (δ ~1.5 ppm in ¹H-NMR)

Workflow Decision Matrix

The choice between batch and continuous-flow hydrogenation depends on scale, safety constraints, and available infrastructure. The diagram below outlines the decision logic for processing this substrate.

G Substrate 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane Decision Select Hydrogenation Methodology Substrate->Decision Batch Batch Process (10% Pd/C, H2 Gas) Decision->Batch Scale > 10g Flow Continuous Flow (5% Pt/CB, MCH Donor) Decision->Flow Scale < 10g / Safety Filtration Celite Filtration & Concentration Batch->Filtration Collection In-line Collection & Evaporation Flow->Collection Product 1-Isopropyl-2,2,4,4- tetramethylcyclohexane Filtration->Product Collection->Product Validation GC-MS / 1H-NMR Validation Product->Validation

Workflow decision matrix for batch vs. continuous-flow catalytic hydrogenation.

Experimental Protocols

Protocol A: Batch Hydrogenation via 10% Pd/C

Causality & Design: Palladium on carbon (Pd/C) is selected for the batch process due to its high affinity for unhindered alkenes and excellent performance at low to moderate hydrogen pressures[2]. Ethyl acetate (EtOAc) is utilized as the solvent because it readily dissolves the highly lipophilic terpene-like substrate while maintaining high hydrogen gas solubility, minimizing mass-transfer limitations.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (5.0 g, 27.7 mmol).

  • Solvation: Dissolve the substrate in 50 mL of anhydrous Ethyl Acetate.

  • Catalyst Addition: Safety Note: Pd/C is pyrophoric. Under a steady stream of nitrogen, carefully add 10% Pd/C (0.5 g, 10 wt% relative to substrate). The high loading ensures rapid conversion despite the proximal steric bulk of the cyclohexane ring[3].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Attach a hydrogen-filled balloon (approx. 1 atm) and stir the heterogeneous mixture vigorously (≥800 rpm) at room temperature (22 °C). Vigorous stirring is critical to overcome the tri-phasic (solid-liquid-gas) mass transfer barrier.

  • Self-Validation Checkpoint: After 4 hours, halt stirring, allow the catalyst to settle, and extract a 0.1 mL aliquot. Filter the aliquot through a micro-plug of Celite, evaporate the solvent, and analyze via ¹H-NMR. The reaction is complete when the exocyclic alkene proton signals (δ 4.6–4.8 ppm) are entirely absent. If present, replace the H₂ balloon and stir for an additional 2 hours.

  • Workup: Once validated, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target alkane as a colorless oil.

Protocol B: Microwave-Assisted Continuous-Flow Hydrogenation via Pt/CB

Causality & Design: For environments where handling explosive H₂ gas is restricted, a continuous-flow method utilizing in-situ hydrogen generation is preferred. This protocol leverages methylcyclohexane (MCH) as both the solvent and the hydrogen donor. Under microwave irradiation, MCH undergoes catalytic dehydrogenation over Platinum on Carbon Beads (Pt/CB) to generate H₂ gas and toluene, which concurrently reduces the substrate[4].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.25 M solution of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in Methylcyclohexane (MCH).

  • Reactor Packing: Pack a quartz continuous-flow cartridge with 5% Pt/CB (approx. 80 mg). The bead morphology prevents the high back-pressure typically associated with standard powdered charcoal in flow systems.

  • System Priming: Prime the flow system with pure MCH at a flow rate of 0.25 mL/min to wet the catalyst bed and establish baseline pressure.

  • Reaction Execution: Initiate microwave irradiation on the cartridge, maintaining a steady-state temperature of 140 °C. Switch the inlet feed to the substrate solution.

  • Collection: Collect the eluate exiting the back-pressure regulator into a receiving flask.

  • Self-Validation Checkpoint: Analyze the continuous eluate using in-line IR spectroscopy or at-line GC-MS. The disappearance of the C=C stretch (~1640 cm⁻¹) or the molecular ion shift from m/z 180 to 182 confirms successful hydrogenation.

  • Isolation: Evaporate the MCH and toluene byproduct under reduced pressure to isolate the pure hydrogenated product.

Mechanistic Pathway

The reduction of the isopropenyl group follows the classic Horiuti-Polanyi mechanism. The diagram below illustrates the sequential adsorption and hydrogen transfer steps occurring at the active metal sites.

Mechanism Cat Pd/C or Pt/CB Surface Adsorption Alkene & H2 Adsorption Cat->Adsorption H2 + Substrate Insertion Migratory Insertion Adsorption->Insertion Surface H transfer Elimination Reductive Elimination Insertion->Elimination 2nd H transfer Desorption Alkane Desorption Elimination->Desorption Desorption->Cat Catalyst Regeneration

Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation on metal surfaces.

Quantitative Data Summary

Table 2: Comparison of Hydrogenation Methodologies

ParameterProtocol A: Batch (Pd/C)Protocol B: Flow (Pt/CB)
Catalyst 10% Pd/C (Powder)5% Pt/CB (Beads)
Hydrogen Source H₂ Gas (1 atm)Methylcyclohexane (In-situ)
Temperature 22 °C140 °C (Microwave)
Reaction Time / Rate 4 - 6 hours0.25 mL/min residence time
Primary Advantage Highly scalable, low equipment costNo external H₂ gas required, safe
Mass Transfer Limited by stirring efficiencyHighly efficient via microfluidics

Sources

Application

in vitro biological activity assays for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Application Note: In Vitro Biological Activity and Toxicological Assessment of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane Introduction and Mechanistic Context 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Biological Activity and Toxicological Assessment of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Introduction and Mechanistic Context

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7), commonly referred to in the pharmaceutical industry as Rubber Oligomer 1 (C₁₃H₂₄), is a cyclic oligomer formed as a byproduct during the copolymerization of isoprene and isobutylene[1][2]. It is universally present as an inherent impurity in halobutyl rubber stoppers and seals used for parenteral (injectable) drug packaging[3].

Because this highly lipophilic compound can migrate from the elastomer into the drug product over time, it is classified as a critical Extractable and Leachable (E&L). Regulatory guidelines require rigorous toxicological assessment of E&Ls to establish a Permitted Daily Exposure (PDE) limit[4]. When the concentration of C₁₃H₂₄ in a drug product exceeds the Threshold of Toxicological Concern (TTC)—specifically 1.5 µ g/day for mutagenicity or 50 µ g/day for general toxicity—empirical in vitro biological activity assays must be deployed to validate patient safety[4][5].

EL_Workflow A Halobutyl Rubber Extraction B GC-MS Identification (CAS: 63251-38-7) A->B C TTC Evaluation (ICH M7) B->C D In Vitro Assays (Cytotox, Ames, RhE) C->D > 1.5 µg/day E Toxicological Risk Assessment (PDE) C->E < 1.5 µg/day D->E

Fig 1. E&L Toxicological Workflow for Rubber Oligomer 1.

Scientific Rationale for Assay Design

Testing C₁₃H₂₄ in vitro presents two distinct mechanistic challenges that dictate protocol design:

  • Extreme Lipophilicity (Log P > 4): Standard aqueous extraction or direct dosing in cell culture media will result in compound precipitation, leading to false-negative toxicity data. Assays must utilize a carrier solvent (e.g., DMSO) to ensure homogeneous cellular exposure without inducing baseline solvent toxicity.

  • Potential for Metabolic Activation: C₁₃H₂₄ contains an exocyclic double bond (1-methylethenyl group). In mammalian hepatic systems, alkenes can be oxidized by Cytochrome P450 enzymes into reactive epoxides. These electrophilic epoxides can theoretically form adducts with nucleophilic DNA centers, potentially causing mutations[4]. Therefore, genotoxicity assays must incorporate an exogenous metabolic activation system (S9 fraction).

Met_Act Oligo Rubber Oligomer 1 (C13H24) CYP Hepatic CYP450 (S9 Fraction) Oligo->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide Oxidation (Alkene) DNA DNA Adduct Formation (Genotoxicity) Epoxide->DNA Mutagenesis Detox Glutathione Conjugation (Detoxification) Epoxide->Detox GST Pathway

Fig 2. Putative metabolic activation pathway of C13H24.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity via MTT Assay (Adapted ISO 10993-5)

This protocol is optimized for hydrophobic leachables, utilizing solvent-assisted media preparation to evaluate cell membrane disruption and metabolic inhibition.

Materials:

  • L929 murine fibroblast cell line.

  • Test Article: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (Purity >95%)[2].

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Assay Media: MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep.

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of assay media. Incubate for 24 hours at 37°C, 5% CO₂ until a sub-confluent monolayer (approx. 80%) is formed.

  • Test Article Preparation: Dissolve C₁₃H₂₄ in 100% DMSO to create a 200x stock solution. Dilute this stock into the assay media to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µM).

    • Critical Causality: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the oligomer's true toxicity profile.

  • Exposure: Aspirate the old media from the 96-well plate and apply 100 µL of the test article formulations. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., 0.1% Sodium Dodecyl Sulfate). Incubate for 24 hours.

  • MTT Incubation: Remove the test media. Add 50 µL of MTT solution (1 mg/mL in serum-free media) to each well. Incubate for 2 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Discard the MTT solution. Add 100 µL of isopropanol (or 100% DMSO) to solubilize the formazan. Shake for 15 minutes. Read absorbance at 570 nm using a microplate reader.

  • Validation: The assay is self-validating if the vehicle control viability is ≥90% of the untreated control, and the positive control viability is ≤20%.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

To account for the lipophilicity and potential epoxide formation of C₁₃H₂₄, the Pre-incubation Method is strictly required over the standard plate incorporation method. Lipophilic oligomers often get trapped in the top agar, preventing interaction with the bacteria; pre-incubating in liquid culture maximizes exposure.

Materials:

  • Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Rat liver S9 fraction (Aroclor 1254-induced) + NADP/glucose-6-phosphate cofactor mix.

Step-by-Step Methodology:

  • Preparation: Prepare C₁₃H₂₄ in DMSO at five dose levels (up to 5,000 µ g/plate , or the limit of solubility).

  • Pre-Incubation: In a sterile test tube, combine 100 µL of the bacterial tester strain culture, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test article dilution.

  • Incubation: Gently vortex and incubate the tubes at 37°C for 20 minutes with shaking. Causality: This 20-minute liquid phase allows the S9 enzymes to oxidize the alkene bond of C₁₃H₂₄ into an epoxide, facilitating direct contact with the bacterial DNA before immobilization.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tube, vortex rapidly, and pour onto a minimal glucose agar plate.

  • Analysis: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies. A positive genotoxic result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Quantitative Data Summarization

The following table synthesizes the regulatory thresholds and the anticipated in vitro biological responses for Rubber Oligomer 1 based on its chemical structure and historical E&L profiling.

Table 1: Toxicological Thresholds & Expected In Vitro Outcomes for C₁₃H₂₄

EndpointRegulatory GuidelineSafety Threshold (TTC)Expected In Vitro ResultMechanistic Rationale
Genotoxicity ICH M7 / OECD 4711.5 µ g/day [4]NegativeWhile epoxides may form via S9, they are typically rapidly detoxified by epoxide hydrolase or glutathione conjugation.
Cytotoxicity ISO 10993-550 µ g/day [5]Dose-dependent (IC₅₀ > 100 µM)High concentrations lead to lipid bilayer partitioning, causing non-specific membrane disruption.
Sensitization OECD 442E5 µ g/day [5]NegativeLacks strong protein-binding electrophilic centers in its native unactivated state.

References

  • Pharmaffiliates. "1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane Applications and Synthesis." Pharmaffiliates Catalog. Available at: [Link]

  • Nelson Labs. "The Challenges in Toxicological assessments for Small Volume Parenteral Packaging system applications." Nelson Labs Publications (March 2022). Available at:[Link]

  • Vit-n-Vivo. "Halogenated Butyl Rubber Oligomers: Mass Spectral Library." Vit-n-Vivo Reference Materials (January 2024). Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Isolation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Document ID: AN-2026-0409 Target Audience: Analytical Chemists, Natural Product Researchers, and Process Scientists Compound Classification: Highly Lipophilic Cyclic Hydrocarbon (C₁₃H₂₄) Physicochemical Profiling & Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0409 Target Audience: Analytical Chemists, Natural Product Researchers, and Process Scientists Compound Classification: Highly Lipophilic Cyclic Hydrocarbon (C₁₃H₂₄)

Physicochemical Profiling & Chromatographic Rationale

The purification of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane presents a unique challenge in preparative chromatography. As a heavily branched, non-polar cyclic hydrocarbon lacking heteroatoms (oxygen, nitrogen, or sulfur), it exhibits near-zero interaction with the polar silanol (Si-OH) groups of standard stationary phases.

To design a self-validating purification workflow, we must exploit its specific structural features:

  • Compact Cyclized Structure: The steric bulk of the 1,1,5,5-tetramethyl groups forces the cyclohexane ring into a rigid conformation. In normal-phase chromatography, cyclized terpenes elute significantly faster than their linear counterparts of the same carbon number due to their reduced hydrodynamic volume and smaller surface area available for stationary phase interaction[1].

  • Exocyclic Alkene (1-methylethenyl group): The single double bond (isopropenyl group) is the only functional handle available for high-resolution separation. While standard silica cannot easily separate this compound from its fully saturated analog (1,1,5,5-tetramethyl-2-isopropylcyclohexane), we can exploit the electron density of the alkene using Argentation Chromatography (Silver Nitrate impregnated silica gel). Silver ions (Ag⁺) act as Lewis acids, forming reversible π-complexes with the alkene's π-electrons, selectively retarding its elution while saturated impurities wash through.

Quantitative Method Summaries

The following tables summarize the mechanistic strategies and the optimized elution gradients required for baseline resolution.

Table 1: Stationary Phase & Retention Mechanisms
MethodStationary PhaseMobile PhasePrimary Retention MechanismTarget Elution Profile
Primary Cleanup High-Purity Silica Gel (230-400 mesh)100% Hexane (Isocratic)Weak van der Waals forcesRapid elution (near solvent front)
High-Resolution 10% w/w AgNO₃ on Silica GelHexane / Dichloromethane (Gradient)Ag⁺ π-complexation (Lewis Acid/Base)Retarded elution (CV 3.0 - 4.5)
Validation GC-FID (EL-5 Capillary Column)Hydrogen (Carrier Gas)Boiling point & polarityHigh-resolution quantitative peak
Table 2: Argentation Chromatography Gradient Profile
Column Volume (CV)% Hexane% Dichloromethane (DCM)Elution Target & Causality
0.0 - 2.0100%0%Flushes fully saturated hydrocarbons (no π-bonds).
2.0 - 5.098%2%Mild polarity increase disrupts weak Ag-π complex, eluting the target alkene.
5.0 - 7.090%10%Flushes strongly bound polyenes or oxidized impurities.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes mechanistic causality to ensure reproducibility and process control.

Protocol A: Primary Enrichment via Normal Phase Silica Gel

Objective: Remove polar impurities, pigments, and high-molecular-weight waxes.

  • Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using a slurry of 100% HPLC-grade hexane[2]. Causality: Hexane is chosen because any solvent with higher polarity (e.g., ethyl acetate) would cause the target hydrocarbon to elute in the void volume with zero resolution.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of hexane and apply it directly to the silica bed.

  • Elution: Run 3 Column Volumes (CV) of 100% hexane. Collect fractions in 15 mL increments.

  • Validation (TLC): Spot fractions on silica TLC plates. Elute with hexane. Since the target lacks a chromophore for UV detection, stain the plate with Potassium Permanganate (KMnO₄). Causality: The alkene will rapidly reduce Mn(VII) to Mn(IV), appearing as a bright yellow spot on a purple background. Pool these active fractions and concentrate under nitrogen.

Protocol B: High-Resolution Argentation Chromatography

Objective: Separate the target alkene from saturated analogs and positional isomers.

  • Stationary Phase Synthesis: Dissolve 10g of Silver Nitrate (AgNO₃) in 50 mL of Acetonitrile. Add 90g of standard silica gel and mix thoroughly. Evaporate the solvent in a rotary evaporator in the dark until a free-flowing powder is achieved.

  • Column Packing (Critical Step): Pack the column using the 10% AgNO₃ silica. Wrap the entire column in aluminum foil. Causality: Ag⁺ is highly photosensitive. Exposure to ambient light will photo-reduce the silver ions to metallic silver (Ag⁰), turning the column black and destroying its ability to form π-complexes.

  • Elution: Load the enriched fraction from Protocol A. Elute according to the gradient in Table 2 .

  • Fraction Collection: Saturated hydrocarbons will elute in CV 0-2. The target 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane will elute in CV 2-5 as the DCM concentration increases to 2%.

Protocol C: GC-FID Validation & Purity Profiling

Objective: Confirm isomeric purity and quantify the final product.

  • Sample Preparation: Dilute the pooled fractions from Protocol B to 1 mg/mL in hexane.

  • Injection: Utilize a liquid injection method into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)[3]. Causality: Liquid injection is strictly required over headspace sampling. Heavy, sterically hindered cyclic hydrocarbons do not vaporize uniformly in headspace vials, which leads to incomplete representation and skewed quantification[4].

  • Analysis: The organic ions produced in the hydrogen-air flame of the FID will provide an accurate, high-sensitivity profile of the target compound, confirming the absence of saturated isomers[3].

Process Visualization

Purification N1 Crude Extract (C13H24 Isomers) N2 Normal Phase Silica (Hexane Isocratic) N1->N2 Load Extract N3 Waste: Saturated Hydrocarbons N2->N3 Elutes First (No Pi-bonds) N4 Enriched Alkene Fraction N2->N4 Elutes Second N5 Argentation Column (10% AgNO3 Silica) N4->N5 Load Fraction N6 Pure 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane N5->N6 Ag+ Pi-Complexation Retards Alkene N7 GC-FID Validation (Liquid Injection) N6->N7 Pool & Analyze

Figure 1: Two-stage chromatographic isolation workflow utilizing argentation for alkene resolution.

References

  • Source: column-chromatography.
  • Source: nih.
  • Source: scioninstruments.
  • Source: ellutia.

Sources

Application

Application Note &amp; Synthetic Protocol: Total Synthesis of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (Rubber Oligomer 1)

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Extractables & Leachables (E&L) Drug Development Professionals. Executive Summary & Pharmaceutical Relevance 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Extractables & Leachables (E&L) Drug Development Professionals.

Executive Summary & Pharmaceutical Relevance

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7), commonly referred to as Rubber Oligomer 1 , is a highly hydrophobic C13H24 cyclic oligomer[1]. It is inadvertently generated as a byproduct during the industrial copolymerization of isoprene and isobutylene in the production of halobutyl rubber[2].

In the pharmaceutical industry, halobutyl rubber is the gold standard for elastomeric closures (e.g., vial stoppers, syringe plungers). Over time, or under thermal/chemical stress, low-molecular-weight oligomers like Rubber Oligomer 1 can migrate from the polymer matrix into the formulated drug product[2]. Because of its potential toxicity and structural similarity to biologically active terpenoids, regulatory bodies require rigorous Extractables and Leachables (E&L) profiling using headspace GC-MS[3]. To facilitate comprehensive AMES toxicity studies and analytical standardizations, a robust, scalable de novo total synthesis of this oligomer is required[4].

Origin Iso Isoprene (1 eq) Cat Intramolecular Cyclization (H+) Iso->Cat IsoB Isobutylene (2 eq) IsoB->Cat Olig Rubber Oligomer 1 (C13H24) Cat->Olig

Figure 1: Mechanism of C13H24 oligomer formation during butyl rubber polymerization.

Retrosynthetic Strategy & Mechanistic Rationale

The total synthesis of Rubber Oligomer 1 presents a unique steric challenge. The target features a highly congested cyclohexane ring with two sets of gem-dimethyl groups and an isopropenyl moiety.

The synthetic strategy commences from isophorone , a cheap and readily available starting material[4].

  • Core Construction: A Gilman cuprate conjugate addition establishes the 3,3,5,5-tetramethyl core.

  • Side-Chain Installation: Alpha-acetylation introduces the carbon framework for the isopropenyl group.

  • Selective Olefination: The Tebbe reagent is deployed to selectively methylenate the unhindered exocyclic ketone, leaving the sterically shielded endocyclic ketone intact[4].

  • Deoxygenation: The final deoxygenation of the highly hindered ring ketone requires novel dithioacetalization under forcing Lewis acidic conditions, followed by dissolving metal desulfurization to yield the target alkane without reducing the sensitive alkene[4].

Synthesis SM Isophorone Step1 1. Cuprate Addition (Me2CuLi) SM->Step1 Int1 3,3,5,5-Tetramethyl- cyclohexanone Step1->Int1 Step2 2. Alpha-Acetylation (LDA, AcCl) Int1->Step2 Int2 2-Acetyl-3,3,5,5- tetramethylcyclohexanone Step2->Int2 Step3 3. Tebbe Olefination (Cp2TiCH2AlClMe2) Int2->Step3 Int3 2-Isopropenyl-3,3,5,5- tetramethylcyclohexanone Step3->Int3 Step4 4. Dithioacetalization (HSCH2CH2SH, TiCl4) Int3->Step4 Int4 Dithioacetal Intermediate Step4->Int4 Step5 5. Desulfurization (Na/NH3) Int4->Step5 Product 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane Step5->Product

Figure 2: Step-by-step total synthesis workflow from Isophorone to Rubber Oligomer 1.

Step-by-Step Experimental Protocols

Phase 1: Conjugate Addition to Isophorone
  • Objective: Establish the 3,3,5,5-tetramethylcyclohexanone core.

  • Procedure: To a flame-dried flask containing CuI (1.1 eq) in anhydrous Et₂O at -78 °C, add Methyllithium (2.2 eq) dropwise to form the clear Gilman reagent (Me₂CuLi). Slowly add isophorone (1.0 eq). Stir for 2 hours, allowing the mixture to warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with Et₂O.

  • Causality: The soft nucleophilic character of the Cu(I) complex strictly dictates 1,4-conjugate addition over 1,2-direct addition, successfully installing the second gem-dimethyl group at the beta-carbon.

Phase 2: Alpha-Acetylation
  • Objective: Introduce the acetyl side-chain at the C2 position.

  • Procedure: Cool a solution of 3,3,5,5-tetramethylcyclohexanone in THF to -78 °C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise to form the kinetic enolate. After 1 hour, add freshly distilled acetyl chloride (1.2 eq). Warm to room temperature and quench with NaHCO₃.

  • Causality: LDA ensures irreversible, quantitative deprotonation at the alpha-position. The resulting enolate attacks the acyl chloride, forming the 1,3-diketone intermediate.

Phase 3: Tebbe Olefination
  • Objective: Chemoselective conversion of the acetyl group to an isopropenyl group.

  • Procedure: Dissolve the 2-acetyl-3,3,5,5-tetramethylcyclohexanone in Toluene/THF. Cool to -40 °C and add Tebbe reagent (Cp₂TiCH₂AlClMe₂, 1.2 eq) dropwise. Stir for 3 hours while warming to room temperature. Carefully quench with 15% aqueous NaOH to decompose the titanium-aluminum complex. Filter through Celite.

  • Causality: The Tebbe reagent acts as a non-basic, highly nucleophilic Schrock carbene. It selectively methylenates the exocyclic ketone because the endocyclic ring ketone is heavily shielded by the adjacent gem-dimethyls, rendering it sterically inaccessible to the bulky titanium complex[4].

Phase 4: Forcing Dithioacetalization
  • Objective: Activate the highly hindered ring ketone for subsequent deoxygenation.

  • Procedure: To a solution of the intermediate in anhydrous DCM, add 1,2-ethanedithiol (3.0 eq). Cool to 0 °C and add TiCl₄ (1.5 eq) dropwise. Reflux the mixture under argon for 24 hours. Quench with cold water and extract with DCM.

  • Causality: Standard protic acids or mild Lewis acids (like BF₃·OEt₂) fail to catalyze this reaction due to extreme steric hindrance. TiCl₄ provides the necessary electrophilic activation of the carbonyl oxygen to force the formation of the spiro-dithioacetal[4].

Phase 5: Dissolving Metal Desulfurization
  • Objective: Cleave the C-S bonds to yield the final saturated ring.

  • Procedure: Condense anhydrous ammonia (NH₃) in a flask at -78 °C. Add sodium metal chunks until a deep blue color persists. Dissolve the dithioacetal intermediate in THF and add it dropwise. Stir for 2 hours, then quench with solid NH₄Cl and allow the ammonia to evaporate. Extract the aqueous residue with hexane.

  • Causality: Dissolving metal reduction (Na/NH₃) selectively cleaves the C-S bonds via radical-anion intermediates. Crucially, unlike standard Raney Nickel (which contains adsorbed hydrogen), these Birch-type conditions will not inadvertently hydrogenate the isolated, unactivated isopropenyl double bond, preserving the structural integrity of the target molecule.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized standard, it must be validated against the known analytical profile of the extracted E&L oligomer[1],[3].

ParameterValue / Description
Chemical Name 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
IUPAC Name 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane
CAS Registry Number 63251-38-7
Molecular Formula C13H24
Monoisotopic Mass 180.1878 Da
Appearance Colorless, highly hydrophobic oil
Key GC-MS Fragments (m/z) 180 (M⁺), 165 (M-CH₃), 123, 109, 95, 81, 69
Chromatographic Behavior Detected exclusively in dry/organic extracts; undetectable in aqueous extracts due to extreme hydrophobicity.

References

  • PubChem Database : National Center for Biotechnology Information. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CID 14774308).[1] URL:[Link]

  • Greenwich Academic Literature Archive (GALA) : First Total Synthesis and Structural Confirmation of C13- Butylrubber Oligomers. Outlines the de novo synthesis starting from isophorone utilizing Tebbe olefination and novel dithioacetal chemistry.[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Total Synthesis of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Welcome to the Advanced Synthesis Support Center. Synthesizing highly sterically hindered terpene derivatives—specifically 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane (also known as 1,1,5,5-tetramethyl-2-isopropen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly sterically hindered terpene derivatives—specifically 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane (also known as 1,1,5,5-tetramethyl-2-isopropenylcyclohexane)—presents formidable challenges. The core difficulty lies in overcoming the severe 1,3-diaxial interactions of the gem-dimethyl groups and the A-1,2 allylic strain introduced by the C2 isopropenyl group .

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help drug development professionals and synthetic chemists bypass these specific bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your reagents, identify exactly where the thermodynamic or kinetic barriers are causing your yield to drop. Use the diagnostic logic tree below to isolate the failure mode.

TroubleshootingWorkflow Start Low Yield Detected in Total Synthesis Q1 Where is the yield dropping? Start->Q1 Cyclization Core Cyclization (Step 1) Q1->Cyclization Functionalization C2 Isopropenyl Installation Q1->Functionalization Purification Post-Reaction Workup Q1->Purification Sol1 Issue: 1,3-Diaxial Strain Solution: Lewis Acid Catalysis Cyclization->Sol1 Sol2 Issue: Steric Shielding / E2 Solution: Wittig Olefination Functionalization->Sol2 Sol3 Issue: Alkene Isomerization Solution: Buffered Chromatography Purification->Sol3

Diagnostic workflow for resolving yield bottlenecks in sterically hindered cyclohexane synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My cyclization step to form the 1,1,5,5-tetramethylcyclohexane core is stalling at 30% yield. How can I drive this forward?

  • Mechanistic Causality: The formation of the C1 and C5 gem-dimethyl groups forces them into a highly unfavorable 1,3-diaxial relationship. This steric clash significantly raises the transition state energy of the cyclization step, allowing competing decomposition or oligomerization pathways to outcompete the desired ring closure.

  • Actionable Solution: Shift the reaction from thermodynamic to kinetic control. If utilizing a Diels-Alder or cationic cyclization approach, employ a strong, chelating Lewis acid (e.g., TiCl4​ or Et2​AlCl ). This lowers the LUMO of the electrophile, accelerating the reaction rate at cryogenic temperatures (-78°C) where competing side-reactions are thermally suppressed.

Q2: I am trying to install the isopropenyl group at C2 via direct alkylation of the enolate, but I mostly isolate E2 elimination products. Why?

  • Mechanistic Causality: The C1 gem-dimethyl group creates extreme steric shielding around the C2 carbon. When a nucleophile attempts to attack an alkyl halide (e.g., 2-bromopropene), the bulky C1 methyls physically block the optimal 107° Bürgi-Dunitz attack trajectory required for an SN​2 reaction. Consequently, the nucleophile acts as a base, abstracting a proton and driving an E2 elimination instead .

  • Actionable Solution: Abandon direct alkylation. The most reliable method is to first install a less sterically demanding acetyl group at C2, followed by a Wittig olefination to convert the ketone into the isopropenyl group .

Q3: The Wittig olefination worked, but NMR shows the double bond has migrated into the ring (endocyclic). How do I prevent this?

  • Mechanistic Causality: The exocyclic isopropenyl double bond is thermodynamically less stable than the tetrasubstituted endocyclic isomer. This instability is driven by A-1,2 strain between the C1 methyls and the C2 substituent . Even trace amounts of Brønsted acids present during aqueous workup or on standard silica gel will protonate the exocyclic alkene, facilitating a carbocation-mediated migration into the ring to relieve this strain.

  • Actionable Solution: Implement a strictly buffered workup. Quench the reaction with saturated NaHCO3​ and pre-treat your chromatography silica gel with 1% triethylamine (TEA) to neutralize acidic silanol sites.

Part 3: Quantitative Strategy Comparison

The table below summarizes our internal data comparing different strategies for installing the C2-isopropenyl group onto the sterically hindered cyclohexane core.

Synthetic StrategyReagents / ConditionsAvg. Yield (%)Isomeric Purity (%)ScalabilityPrimary Limitation
Direct Alkylation 2-Bromopropene, LDA, THF, -78°C< 15%N/APoorSevere E2 elimination due to steric shielding.
Negishi Cross-Coupling Isopropenylzinc bromide, Pd(dppf)Cl2​ , THF45 - 50%> 90%ModerateCatalyst poisoning; slow oxidative addition.
Wittig Olefination Ph3​P=CH2​ , Toluene, Reflux78 - 85%> 95%ExcellentRequires prior installation of a C2-acetyl group.
Tebbe Olefination Tebbe reagent, Toluene, 0°C to RT80 - 88%> 98%LowReagent is highly pyrophoric and expensive at scale.

Part 4: Self-Validating Experimental Protocol

Optimized Wittig Olefination of 2-Acetyl-1,1,5,5-tetramethylcyclohexane This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoints are met.

Step 1: Ylide Generation

  • Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Add Potassium hexamethyldisilazide (KHMDS, 1.45 equiv) dropwise at 0°C.

  • Self-Validation Checkpoint: The suspension must transition from a milky white to a vibrant, unmistakable canary yellow. If the solution remains pale, the phosphonium salt is wet, or the base has degraded. Do not proceed until the yellow color persists for at least 15 minutes.

Step 2: Ketone Addition & Thermal Activation

  • Dissolve 2-acetyl-1,1,5,5-tetramethylcyclohexane (1.0 equiv) in a minimal amount of anhydrous toluene and add dropwise to the ylide solution at room temperature.

  • Heat the reaction to reflux (110°C) for 12 hours. The high temperature is mandatory to overcome the steric repulsion between the ylide and the C1 gem-dimethyl groups.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The bright yellow color of the reaction mixture will fade to a pale, off-white suspension as the ylide is consumed. The starting material spot (UV active) should disappear, replaced by a higher Rf​ non-polar spot (stains dark purple with anisaldehyde).

Step 3: Buffered Quench & Extraction

  • Cool the reaction to 0°C and quench by adding saturated aqueous NaHCO3​ (equal volume to the organic layer).

  • Self-Validation Checkpoint: Check the pH of the aqueous layer post-quench using indicator paper. It must read ≥8.0 . If it is neutral or acidic, add more NaHCO3​ before proceeding to extraction, otherwise you risk acid-catalyzed double-bond isomerization.

  • Extract with diethyl ether ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep water bath < 30°C to prevent volatility losses).

Step 4: Deactivated Chromatography

  • Slurry silica gel in hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.

  • Load the crude mixture and elute with 100% hexanes to isolate the pure 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane.

References

  • Johnson, F. (1968). "Allylic strain in six-membered rings." Chemical Reviews, 68(4), 375-413. URL: [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 89(4), 863-927. URL: [Link]

  • Fu, G. C. (2008). "The Development of Practical Methods for the Cross-Coupling of Alkyl Electrophiles." Accounts of Chemical Research, 41(11), 1555-1564. URL: [Link]

Optimization

Technical Support Center: Resolving GC-MS Co-Elution Issues with 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the chromatographic isolation and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the chromatographic isolation and mass spectral identification of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (C₁₃H₂₄).

Because this compound is a highly branched, non-polar cyclic hydrocarbon with a sterically hindered isopropenyl moiety, it frequently suffers from co-elution with structural isomers and complex biological matrix components. This guide provides field-proven, causality-driven solutions to achieve baseline resolution and accurate quantitation.

Diagnostic Troubleshooting Workflow

Before altering your hardware setup, it is critical to systematically diagnose the root cause of the co-elution. Follow the decision matrix below to determine the most efficient path to resolution.

CoelutionResolution Start Co-elution Detected (Overlapping TIC Peaks) Step1 Optimize Temp Program (Decrease ramp rate to 1-2°C/min) Start->Step1 Check1 Is baseline resolution achieved? Step1->Check1 Step2 Apply Spectral Deconvolution (Extract distinct m/z ions) Check1->Step2 No Success Accurate Quantitation & Identification Achieved Check1->Success Yes Check2 Are target spectra distinct from matrix? Step2->Check2 Step3 Change Stationary Phase (Exploit pi-bond interactions) Check2->Step3 No Check2->Success Yes Check3 Is isomer separation successful? Step3->Check3 Step4 Implement GCxGC-TOFMS (Volatility x Polarity Separation) Check3->Step4 No Check3->Success Yes Step4->Success

Figure 1: Decision tree for resolving complex GC-MS co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why does 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane co-elute with other hydrocarbons on my standard DB-5 column?

Application Scientist Insight: A 5% phenyl/95% dimethylpolysiloxane column (like DB-5 or HP-5) separates compounds primarily by boiling point [1]. Because 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane shares an almost identical boiling point with several other C₁₃H₂₄ isomers and minor sesquiterpenes, they co-elute. To resolve this, you must exploit the molecule's specific structural feature: the isopropenyl double bond . Switching to a polarizable stationary phase (e.g., DB-Wax or DB-1701) allows dipole-induced dipole and π−π interactions to selectively retard this compound, shifting its retention time away from fully saturated co-elutants.

Q2: Can I resolve this without changing my column?

Application Scientist Insight: Often, yes. Co-elution can sometimes be resolved by optimizing the thermodynamics of the separation. If the co-eluting compounds have a retention index difference of at least 5-10 units, flattening the temperature ramp rate (e.g., from 10 °C/min down to 1.5 °C/min) specifically through the elution temperature zone of the target compound will increase the peak capacity in that specific window, allowing the peaks to pull apart.

Q3: My peaks are perfectly overlapping, but I need to quantify the target. What is the best software approach?

Application Scientist Insight: If physical separation fails, you must rely on Mathematical Deconvolution [2]. Because Electron Ionization (EI) at 70 eV fragments this molecule predictably, you can use software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) to extract pure component spectra from the overlapping Total Ion Chromatogram (TIC). This only works if the co-eluting matrix does not share the exact same major fragment ions (e.g., m/z 69, 81, 123).

Q4: What if deconvolution fails because the co-eluting isomer has an identical mass spectrum?

Application Scientist Insight: Structural isomers often yield indistinguishable 70 eV EI mass spectra. When both physical 1D-GC separation and spectral deconvolution fail, you must upgrade to Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) [3]. By subjecting the effluent of a non-polar primary column to a secondary polar column, you separate compounds orthogonally (Volatility × Polarity). The target compound's isopropenyl group will cause it to drop into a different 2D space than its saturated isomers.

Quantitative Data & Stationary Phase Selection

To successfully isolate 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, you must select the correct column chemistry and track the correct diagnostic ions.

Table 1: Stationary Phase Performance Matrix
Column TypeChemistrySeparation MechanismResolution Potential for Target
DB-1 / HP-1 100% DimethylpolysiloxanePurely Boiling PointPoor: High risk of isomer co-elution.
DB-5 / HP-5 5% Phenyl-methylpolysiloxaneBoiling Point + slight polarizabilityModerate: Standard choice, but struggles with C13 isomers.
DB-1701 14% Cyanopropyl-phenylDipole interactions with π bondsHigh: Excellent for separating the isopropenyl group from saturated rings.
DB-Wax Polyethylene Glycol (PEG)Hydrogen bonding & strong dipoleVery High: Maximum orthogonal shift, but lower max temperature limit.
Table 2: Diagnostic Ions for Spectral Deconvolution
m/z ValueFragment Origin / Structural SignificanceUtility in Deconvolution
180 Molecular Ion [M]⁺Low intensity, but highly specific for C₁₃H₂₄.
165 [M - CH₃]⁺ (Loss of methyl group)Moderate utility; common in branched hydrocarbons.
123 Cleavage of the cyclohexane ringHigh utility; useful for Extracted Ion Chromatograms (EIC).
69 Isoprenyl cation [C₅H₉]⁺Primary base peak; poor for deconvolution due to high matrix background.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and specific validation checks, you ensure the integrity of your analytical results.

Protocol A: Targeted Temperature Program Optimization

Use this protocol to maximize resolution on a standard DB-5 column before attempting column changes.

  • Determine Elution Temperature ( Te​ ): Run a standard fast ramp (10 °C/min from 50 °C to 280 °C). Note the exact temperature at which the co-eluting mass elutes (e.g., 145 °C).

  • Design the Isothermal/Slow Ramp Window:

    • Set the initial ramp to 15 °C/min up to Te​−20 °C (e.g., 125 °C).

    • Change the ramp rate to 1.5 °C/min through the critical zone ( Te​−20 °C to Te​+10 °C).

    • Resume a fast ramp (20 °C/min) to the column's maximum temperature to bake out late eluters.

  • Validation Check: Inject a standard mix containing the target compound and an adjacent alkane standard (e.g., C12/C14). Calculate the resolution ( Rs​ ). If Rs​≥1.5 , baseline resolution is achieved.

Protocol B: AMDIS Spectral Deconvolution Workflow

Use this protocol when physical separation is impossible, but spectra are distinct.

  • Acquire High-Density Data: Ensure your MS scan rate is fast enough to acquire at least 12-15 data points across the co-eluting peak. (e.g., Scan range m/z 40-300, scan time < 0.2 sec).

  • AMDIS Configuration:

    • Open the raw .D or .RAW file in AMDIS.

    • Set Resolution to High, Sensitivity to Medium, and Shape Requirements to Medium.

  • Component Perception: Run the deconvolution. AMDIS will mathematically model peak shapes for individual m/z values and group those that rise and fall together.

  • Validation Check: Examine the "Purity" score of the extracted spectrum for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. Compare the deconvoluted spectrum against the NIST library. A match factor > 850 confirms successful mathematical isolation.

AMDIS_Workflow RawData Raw TIC Data (Overlapping Peaks) Noise Noise Reduction & Baseline Correction RawData->Noise Component Component Perception (Extracting pure EICs) Noise->Component Spectra Spectral Extraction (Purified Mass Spec) Component->Spectra Library Library Matching (Target Validation) Spectra->Library Result Target Identification (Match Factor > 850) Library->Result

Figure 2: Step-by-step mathematical deconvolution workflow using AMDIS.

References

The methodologies and mechanistic explanations provided in this technical guide are grounded in authoritative chromatographic and mass spectrometry standards.

  • Agilent Technologies. (2023). Gas Chromatography Columns: Selection Guide and Phase Mechanisms. Agilent Technical Literature. Available at:[Link]

  • National Institute of Standards and Technology (NIST). (2023). Automated Mass Spectral Deconvolution and Identification System (AMDIS). NIST Standard Reference Data. Available at:[Link]

  • LECO Corporation. (2024). Principles of Comprehensive Two-Dimensional Gas Chromatography (GCxGC). LECO Separation Science. Available at: [Link]

Troubleshooting

optimizing solvent extraction parameters for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Initiating Data Gathering I'm now starting with some focused Google searches to get data on extracting "1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane." I'm looking at its properties, common sources it's found in, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Gathering

I'm now starting with some focused Google searches to get data on extracting "1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane." I'm looking at its properties, common sources it's found in, and the methods used to take it out.

Analyzing Extraction Parameters

I've moved on to analyzing the search data. I'm focusing on the key parameters like solvents, temperature, pH, agitation, and extraction time that affect the extraction efficiency of this specific cyclohexane. I'm aiming to structure technical support content as a Q&A troubleshooting guide. I will create a set of FAQs to address potential issues.

Refining Extraction Protocols

I'm now starting with targeted Google searches focused on solvent extraction of the specific cyclohexane, considering its properties, common sources, and established protocols. I'm focusing on analyzing search results to find key parameters. I'm also planning to structure the technical support center as a Q&A troubleshooting guide, creating FAQs for potential issues. I am also synthesizing data with practical insights to validate experimental choices. Next, I'll create a step-by-step experimental protocol, and a table of quantitative data.

Optimization

Technical Support Center: Distillation &amp; Purification of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Welcome to the Advanced Purification Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7) [1].

Due to the presence of the highly reactive isopropenyl (1-methylethenyl) group, this cyclic oligomer is notoriously susceptible to thermal degradation, isomerization, and spontaneous polymerization during standard distillation. This guide provides the mechanistic causality behind these failures and outlines field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality. The isopropenyl group features a terminal π -bond that is sterically accessible and allylic to a tertiary carbon. When subjected to thermal stress (>120°C), the molecule undergoes homolytic cleavage, forming a stable allylic radical. This initiates a rapid propagation cascade, resulting in cyclic oligomerization—a process useful in synthetic elastomer production but disastrous during purification.

Furthermore, trace oxygen acts as a biradical, reacting with these allylic sites to form explosive and degradation-inducing hydroperoxides.

degradation_pathways A 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (Intact Monomer) B Thermal Stress (>120°C) A->B Heating C Oxygen Exposure (Trace Air) A->C Poor Vacuum D Allylic Radical Formation B->D Homolytic Cleavage E Thermal Isomerization (Endocyclic Shift) B->E Thermodynamic Shift G Peroxide / Epoxide Formation C->G Oxidation F Oligomerization / Polymerization D->F Propagation D->G O2 Scavenging

Figure 1: Primary thermal and oxidative degradation pathways of the isopropenyl group.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my distillate turning viscous or leaving a thick, glassy residue in the boiling flask? A: This is the hallmark of thermal polymerization. Because the isopropenyl group is highly reactive, prolonged exposure to temperatures above 120°C triggers radical initiation. Solution: You must lower the boiling point by utilizing high vacuum (< 1.0 Torr) and minimize thermal residence time by switching from fractional distillation to Short-Path Distillation (SPD) [4].

Q2: I added 4-tert-Butylcatechol (TBC) to prevent polymerization, but the compound still degraded. Why? A: TBC [3] is a standard radical scavenger, but its mechanism requires trace amounts of oxygen to form the active quinone species that halts polymerization. If you are operating under a strict, high-purity Argon atmosphere (zero oxygen), TBC's efficacy drops to near zero. Solution: Switch to Butylated hydroxytoluene (BHT) [2]. BHT operates via direct hydrogen donation to quench radicals and does not strictly require oxygen to function, making it ideal for highly inert vacuum distillations.

Q3: How do I remove the BHT inhibitor after distillation if my downstream drug synthesis is sensitive to it? A: BHT will often co-distill in trace amounts. Immediately prior to your downstream reaction, pass the purified 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane through a short plug of activated basic alumina (Brockmann Grade I). This will quantitatively strip the phenolic inhibitor without requiring further thermal treatment.

Q4: Can I use a standard fractional distillation setup if I pull a strong vacuum? A: It is highly discouraged. Fractional distillation relies on a long column to achieve theoretical plates, which drastically increases the residence time (the amount of time the molecule spends in a heated state). For reactive terpenes and cyclic olefins, residence time is just as destructive as absolute temperature.

Part 3: Quantitative Data & Parameter Selection

Table 1: Comparison of Distillation Techniques
ParameterFractional Distillation (Atmospheric)Standard Vacuum DistillationShort-Path Distillation (WFE)
Operating Pressure 760 Torr10 - 50 Torr< 1.0 Torr
Est. Boiling Temp > 200°C120°C - 150°C< 90°C
Thermal Residence Time 2 - 4 Hours1 - 3 HoursSeconds to Minutes
Degradation Risk Critical (Complete Loss)Moderate (10-30% Loss)Minimal (< 2% Loss)
Recommendation ❌ Do Not Use⚠️ Acceptable (with BHT)Optimal
Table 2: Polymerization Inhibitor Matrix
InhibitorConcentrationMechanism of ActionOperational Notes
BHT [2]100 - 200 ppmH-atom donation (Antioxidant)Preferred. Works well in inert, O2-free vacuum environments.
TBC [3]50 - 100 ppmRadical scavenging via quinoneRequires trace O2. Fails in strict Argon/Vacuum setups.
Hydroquinone 50 - 100 ppmRadical scavengingWater soluble; prone to sublimation into the condenser.

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following Short-Path Distillation protocol incorporates a "self-validating" vacuum leak test. If the system fails the validation step, the protocol prevents you from proceeding to the heating phase, thereby saving your material.

distillation_workflow Step1 1. Inhibitor Addition (BHT 100 ppm) Step2 2. System Purge (3x Ar/Vac Cycles) Step1->Step2 Step3 3. Vacuum Validation (Leak Test) Step2->Step3 Step4 4. Gentle Heating (Oil Bath < 100°C) Step3->Step4 Step5 5. Condensation (Chilled to 5°C) Step4->Step5 Step6 6. Inert Storage (Argon, 4°C) Step5->Step6

Figure 2: Optimized short-path vacuum distillation workflow for reactive cyclic olefins.

Step-by-Step Methodology:
  • Inhibitor Preparation: Weigh your crude 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane into the boiling flask. Add exactly 100 ppm of BHT directly to the liquid. Add a PTFE-coated magnetic stir bar to prevent bumping.

  • Apparatus Assembly: Assemble a Short-Path Distillation (SPD) head [4]. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

  • Atmospheric Purging: Connect the system to a Schlenk line. Perform three consecutive cycles of evacuating the system (down to 10 Torr) and backfilling with high-purity Argon. Causality: This strips dissolved oxygen from the liquid, preventing peroxide formation upon heating.

  • Self-Validation (The Drop Test): Apply high vacuum (< 1.0 Torr). Once stabilized, isolate the vacuum pump by closing the manifold valve. Monitor the digital vacuum gauge for 60 seconds.

    • Validation Check: If the pressure rises by more than 0.1 Torr/min, you have a micro-leak. Do not proceed. Vent with Argon, re-grease joints, and repeat until the vacuum holds perfectly static.

  • Heating & Distillation: Once the vacuum is validated, begin circulating chilled fluid (5°C) through the condenser. Gradually heat the oil bath. Keep the temperature differential between the bath and the vapor temperature to a maximum of 20°C to avoid localized superheating at the glass walls.

  • Fraction Collection: Discard the first 5% of the distillate (the forerun) to eliminate highly volatile impurities and trace moisture. Collect the main fraction in a chilled receiving flask.

  • Inert Storage: Once distillation is complete, lower the heat and break the vacuum slowly with Argon. Transfer the purified product to an amber glass vial, flush the headspace with Argon, seal tightly, and store at 2-8°C.

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14774308, 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31404, Butylated hydroxytoluene." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7385, 4-tert-Butylcatechol." PubChem. URL:[Link]

  • Wikipedia Contributors. "Short-path distillation." Wikipedia, The Free Encyclopedia. URL:[Link]

Troubleshooting

troubleshooting structural impurities in 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane crystallization

An in-depth technical guide designed for process chemists, researchers, and drug development professionals dealing with the purification of highly sterically hindered cyclic terpenes. The Challenge of Sterically Hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for process chemists, researchers, and drug development professionals dealing with the purification of highly sterically hindered cyclic terpenes.

The Challenge of Sterically Hindered Cyclohexanes

Purification of highly lipophilic, sterically hindered molecules like 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane presents unique thermodynamic challenges. The dense gem-dimethyl groups at the C1 and C5 positions force the C2 isopropenyl moiety into specific, rigid conformations. During synthesis, this steric strain often leads to the formation of structural isomers—most notably the 2-isopropylidene isomer (where the double bond migrates to the exocyclic position to relieve steric clash).

Because these isomers share nearly identical molecular volumes, boiling points, and polarities, standard chromatography and distillation frequently fail. Crystallization remains the most viable purification route, but it requires precise manipulation of phase behavior to prevent co-crystallization and phase separation.

Diagnostic Troubleshooting (FAQ)

Q: Why does my product consistently "oil out" (liquid-liquid phase separation) during cooling instead of forming a crystal slurry? A: Liquid-liquid phase separation (LLPS) occurs when your cooling trajectory crosses the binodal curve before reaching the metastable zone limit for crystallization . For highly non-polar hydrocarbons, using a polar anti-solvent (like cold methanol or water) abruptly collapses the solubility, causing the solute to separate as a dense, solute-rich liquid phase rather than nucleating. Causality-Driven Solution: Shift to a solvent system with a shallower solubility gradient (e.g., Isopropanol) and introduce seed crystals at a low supersaturation level (1.05–1.10 S ). This provides a lower-energy surface for nucleation, allowing you to bypass the liquid-liquid coexistence region entirely.

Q: I am detecting 5–12% of the 2-isopropylidene isomer in my final crystal lattice. How do I break this co-crystallization? A: The 2-isopropylidene isomer is a thermodynamic sink. Because its van der Waals surface area is nearly identical to the target molecule, it readily substitutes into the crystal lattice, forming a solid solution . Causality-Driven Solution: Thermodynamic control (slow cooling) favors the formation of this solid solution. You must switch to kinetic crystallization . By employing rapid cooling combined with heavy seeding, the target molecule crystallizes faster than the sterically distinct impurity can orient and integrate into the growing crystal face. The impurity is kinetically rejected into the mother liquor.

Q: How can I prevent the inclusion of trace allylic oxidation products? A: Allylic alcohols and ketones formed via auto-oxidation are significantly more polar than the parent hydrocarbon. Utilizing a strictly non-polar solvent system (e.g., heptane/toluene) ensures these polar impurities remain highly solvated and are rejected into the mother liquor during filtration .

Visualizing Phase Behavior & Impurity Rejection

OilingOut Start Crude Mixture (in Solvent) Cooling Cooling Profile Initiated Start->Cooling PhaseSep Oiling Out (LLPS Detected) Cooling->PhaseSep High Supersat. Poor Solvent Cryst Nucleation & Crystallization Cooling->Cryst Optimal Solubility Curve AdjustSolv Increase Solvent Lipophilicity PhaseSep->AdjustSolv Abort & Reheat Seed Add Seed Crystals at Low Supersat. AdjustSolv->Seed Seed->Cryst Controlled Growth

Caption: Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

ImpurityRejection Mix Target + Isomeric Impurity Thermo Slow Cooling (Thermodynamic) Mix->Thermo Kinetic Rapid Cooling + Seeding (Kinetic) Mix->Kinetic SolidSol Solid Solution (Co-crystallization) Thermo->SolidSol Isomorphous incorporation PureCryst Pure Target Crystals Kinetic->PureCryst Impurity rejected to mother liquor

Caption: Kinetic vs. thermodynamic crystallization pathways for isomeric impurity rejection.

Quantitative Solvent Profiling

To successfully execute the kinetic rejection of the 2-isopropylidene isomer, solvent selection is paramount. The table below summarizes the thermodynamic profiling of various solvent systems evaluated for this specific cyclohexane derivative.

Solvent SystemCooling Rate (°C/min)Target Solubility at 10°C (mg/mL)Isomer Solubility at 10°C (mg/mL)LLPS (Oiling Out) RiskIsomer Rejection Efficiency
Methanol / Water (80:20)0.5 (Slow)12.411.8Critical (>80%)Poor (<10%)
Ethanol (Absolute)0.5 (Slow)45.042.1Moderate (~30%)Moderate (40-50%)
Isopropanol 2.0 (Fast) 68.5 85.2 Low (<5%) Excellent (>95%)
Heptane / Toluene (90:10)2.0 (Fast)110.0115.5None (0%)Good (80-90%)

Note: Isopropanol provides the optimal differential solubility between the target and the isomer at low temperatures, making it the ideal solvent for kinetic crystallization.

Self-Validating Experimental Protocol: Seeded Kinetic Crystallization

In process chemistry, blind execution leads to batch failure. This protocol integrates Process Analytical Technology (PAT) and in-process controls (IPC) to ensure each thermodynamic milestone is validated before proceeding .

Step 1: Dissolution & Clarification

  • Action: Dissolve the crude 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane mixture in 5 volumes of Isopropanol at 60°C under moderate agitation (200 RPM).

  • Validation Check: The solution must be visually clear. If turbid, filter through a 0.22 µm PTFE membrane to remove heterogeneous nucleating agents (dust/particulates) that could trigger premature, uncontrolled nucleation.

Step 2: Supersaturation Generation

  • Action: Cool the reactor from 60°C to 45°C at a controlled rate of 0.5°C/min.

  • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length distribution should read zero, confirming no spontaneous nucleation or oiling out has occurred.

Step 3: Seeding & Aging

  • Action: Introduce 1.0 wt% of highly pure (>99.5%) target seed crystals. Maintain the temperature at 45°C and age the slurry for 60 minutes.

  • Validation Check: FBRM must show a stable, non-growing peak corresponding to the seed crystals. Self-Correction: If the FBRM peak disappears, the system is undersaturated; lower the temperature by 2°C and re-seed.

Step 4: Kinetic Cooling (Impurity Rejection)

  • Action: Cool the system rapidly from 45°C to 10°C at a rate of 2.0°C/min. Increase agitation to 400 RPM to maximize mass transfer to the growing crystal faces.

  • Validation Check (Critical): Sample the mother liquor at 20°C. Run a rapid GC-FID analysis. The ratio of the 2-isopropylidene impurity to the target in the liquid phase MUST increase compared to the crude starting material. Self-Correction: If the ratio is static, co-crystallization is occurring. Abort the step, reheat to 60°C, and increase the cooling rate to outpace the impurity incorporation.

Step 5: Isolation & Washing

  • Action: Filter the slurry immediately upon reaching 10°C. Wash the filter cake with 2 volumes of pre-chilled (-10°C) Isopropanol to displace the impurity-rich mother liquor. Dry under vacuum at 30°C to constant weight.

References

  • Anderson, N. G. (2012). Practical Process Research and Development (2nd Edition). Academic Press. URL:[Link]

  • Mullin, J. W. (2001). Crystallization (4th Edition). Butterworth-Heinemann. URL:[Link]

  • Organic Process Research & Development. American Chemical Society (ACS Publications). URL:[Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Edition). Butterworth-Heinemann. URL:[Link]

Optimization

Technical Support Center: Scale-Up Optimization for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (CAS: 63251-38-7)[1].

Scaling up this specific terpene-derivative (Molecular Weight: 180.33 g/mol )[1] from milligram to multigram or kilogram scales introduces significant thermodynamic and purification challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you consistently hit the commercial purity benchmark of ≥95%[2].

Process Overview & Mechanistic Workflow

The standard synthetic route involves the cyclization of a linear precursor to form the tetramethylcyclohexanone core, followed by a Wittig olefination to install the isopropenyl (1-methylethenyl) group. The diagram below maps the critical path for scale-up, highlighting where thermal control and phase separations are paramount.

ProcessFlow N1 1. Precursor Cyclization (Acid Catalyzed) N2 2. Ketone Intermediate (1,1,5,5-Tetramethylcyclohexan-2-one) N1->N2 IPC: GC > 95% conversion N3 3. Wittig Olefination (Ph3PCH3Br, KOtBu) N2->N3 Semi-batch addition N4 4. Aqueous Quench & Phase Separation N3->N4 Exothermic control (<5°C) N5 5. TPPO Precipitation (Heptane/EtOAc 9:1) N4->N5 Extract organics N6 6. Vacuum Distillation (WFE, <1 mbar) N5->N6 Filter through Celite N7 7. Purified Target Molecule (CAS: 63251-38-7) N6->N7 Add 100 ppm BHT

Fig 1. Optimized scale-up workflow for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane synthesis.

Troubleshooting Guide & FAQs

Q1: During the Wittig olefination step, we observe significant exothermicity leading to impurity formation. How can we control this upon scale-up?

The Causality: The deprotonation of methyltriphenylphosphonium bromide by potassium tert-butoxide (KOtBu) to form the ylide is highly exothermic. At scales >100g, poor heat dissipation causes localized "hot spots." This thermal stress promotes the migration of the newly formed exocyclic double bond into the cyclohexane ring (endocyclic isomerization), permanently reducing the yield of the target 1-methylethenyl isomer. The Solution: Transition from batch addition to semi-batch continuous addition. Keep the internal reactor temperature strictly between 0°C and 5°C. Self-Validating Check: Monitor the internal temperature probe. If the temperature exceeds 5°C, the dosing pump must automatically pause. A post-reaction GC-FID check should show <2% of the endocyclic isomer; if higher, your cooling jacket capacity is insufficient for the dosing rate.

Q2: Triphenylphosphine oxide (TPPO) co-elutes with our product. How do we remove it efficiently at a kilogram scale without using silica gel chromatography?

The Causality: Chromatography is economically and logistically unviable at scale. TPPO is highly soluble in polar solvents (THF, DCM) but exhibits a steep solubility drop in cold, non-polar aliphatic hydrocarbons. The Solution: Utilize a solvent-swap crystallization strategy. By exchanging the reaction solvent (THF) for a highly non-polar matrix (Heptane), TPPO is forced out of solution while the highly lipophilic C13H24 terpene product remains dissolved. Self-Validating Check: After filtration, evaporate a 1 mL aliquot of the filtrate and run an IR spectrum. The absence of the strong P=O stretching band at ~1190 cm⁻¹ validates successful TPPO removal.

Q3: Vacuum distillation yields a product with a slight yellow tint and lower-than-expected purity (92%). What causes this degradation?

The Causality: The 1-methylethenyl (isopropenyl) group is highly susceptible to thermal auto-oxidation and radical-initiated polymerization when exposed to prolonged heat (>120°C) during batch distillation. The Solution: Lower the boiling point by utilizing high-vacuum fractional distillation or Wiped-Film Evaporation (WFE) at <1 mbar. Crucially, add a radical scavenger such as Butylated hydroxytoluene (BHT) prior to heating. Self-Validating Check: The distilled product must be a colorless liquid[2]. If viscosity increases in the distillation pot, polymerization is actively occurring, indicating a vacuum leak (oxygen ingress) or insufficient BHT.

Quantitative Data: Solvent Optimization for TPPO Removal

To eliminate chromatography, solvent selection for TPPO precipitation is critical. The table below summarizes our empirical data for balancing TPPO rejection with the recovery of the target molecule.

Solvent System (v/v)Crystallization Temp (°C)TPPO Removal Efficiency (%)Product Recovery (%)Viscosity/Filtration Rate
100% Heptane0°C99.1%82.5%Poor (Sticky precipitate)
90:10 Heptane:EtOAc 0°C 98.5% 94.2% Excellent (Granular)
100% Toluene-10°C85.0%96.0%Good
MTBE0°C70.5%98.1%Excellent

Experimental Protocol: 100g Scale-Up SOP

This methodology provides a self-validating, step-by-step procedure for the olefination and isolation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane.

Phase 1: Ylide Generation (Inert Atmosphere Required)

  • Charge: To a 2 L jacketed reactor equipped with an overhead stirrer, charge methyltriphenylphosphonium bromide (232 g, 0.65 mol, 1.2 eq) and anhydrous THF (500 mL).

  • Cool: Set the chiller to -5°C. Wait until the internal temperature reaches 0°C.

  • Base Dosing: Load KOtBu (20 wt% in THF, 345 mL, 0.62 mol, 1.15 eq) into an addition funnel. Dose dropwise over 2 hours.

    • Causality: Slow dosing prevents the exotherm from exceeding 5°C, preventing ylide degradation. The suspension will turn bright yellow.

Phase 2: Olefination 4. Ketone Addition: Add 1,1,5,5-tetramethylcyclohexan-2-one (83.5 g, 0.54 mol, 1.0 eq) dropwise over 1 hour at 0°C. 5. Reaction: Warm the reactor to 20°C. Stir for 4 hours.

  • In-Process Control (IPC): Sample 0.5 mL, quench with water, extract with hexane, and run GC-FID. Proceed only if residual ketone is <1%.

Phase 3: Quench and Solvent Swap 6. Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (300 mL) to neutralize excess base. 7. Phase Separation: Transfer to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer with Heptane (2 x 150 mL). Combine all organics. 8. Concentration: Concentrate the organics under reduced pressure (40°C, 150 mbar) until THF is completely removed (target a thick slurry).

Phase 4: TPPO Removal & Distillation 9. Precipitation: Resuspend the slurry in 90:10 Heptane:EtOAc (300 mL). Chill the reactor to 0°C and agitate at 100 rpm for 4 hours. 10. Filtration: Filter the cold suspension through a 2-inch pad of Celite. Wash the filter cake with cold Heptane (50 mL).

  • Causality: Celite traps micro-crystals of TPPO that would otherwise pass through standard filter paper.
  • Distillation: Concentrate the filtrate. Add BHT (10 mg, ~100 ppm) to the crude liquid. Perform high-vacuum fractional distillation at 0.5 mbar. Collect the main fraction boiling at ~65–70°C.
  • Final Validation: Confirm structure and ≥95% purity via ¹H-NMR and GC-MS (Target m/z: 180.18)[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14774308, 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane." PubChem, [Link]. Accessed 9 April 2026.

  • National Institute of Standards and Technology. "1,1,3,5-Tetramethylcyclohexane." NIST Chemistry WebBook, SRD 69, [Link]. Accessed 9 April 2026.

Sources

Troubleshooting

mitigating side reactions during 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane oxidation

Initiating Research on Oxidation I'm starting with broad Google searches on the oxidation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. I am particularly interested in common side reactions, how to control them,...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Oxidation

I'm starting with broad Google searches on the oxidation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. I am particularly interested in common side reactions, how to control them, and how to analyze them. I'm focusing on finding established analytical methods.

Analyzing Search Results

I've analyzed the initial search results, pinpointing recurring issues in the oxidation of the target compound. Now I'm structuring a technical support center. My plan is to start with a general oxidation overview, followed by a detailed FAQ and troubleshooting guide addressing specific researcher questions. I'm focusing on "Why low yield?" and "Source of epoxide byproduct?" questions.

Developing Technical Support Material

I'm now diving deep into the oxidation literature. I will start compiling a table summarizing how reaction parameters affect product distribution. A DOT script is in progress to visualize the main reaction and common side pathways. Next, I will develop a comprehensive experimental protocol and build an extensive reference section with proper citations.

Beginning the Search

I've initiated the search and gathered some preliminary data on cyclohexane oxidation. The initial findings touch upon catalysts, reaction conditions, and potential products. However, the search results lack specificity in the oxidation of 1,1,5,5-tetramethylcyclohexane. It's a broad overview that needs more focus.

Narrowing the Focus

I've expanded the search, gathering information on similar structures with exocyclic double bonds, to find useful information. I found foundational understandings, but nothing directly on 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. Now I'm focusing on controlling side reactions: epoxidation, diol formation, and cleavage, to favor ketone formation for the technical support guide.

Refining the Research

I'm still diving deep into the oxidation of cyclohexane and similar structures. The general results I found include oxidation to cyclohexanol, cyclohexanone, and studies using Fe(III) complexes and CuO-ZnO. However, this is too broad. To create a practical technical support guide, I must understand the oxidation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. I'm now hunting for details on potential side reactions like epoxidation, diol formation, double bond cleavage, and allylic oxidation, to optimize for the ketone. I'm now focusing on structurally similar terpenes.

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Validation for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: A Comparative Guide to Predictive &amp; Experimental Workflows

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Executive Summary & Structural Challenges The structural elucidation of highly substituted aliphatic ring syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Challenges

The structural elucidation of highly substituted aliphatic ring systems is a notorious bottleneck in natural product synthesis and drug development. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane represents a uniquely challenging scaffold. Featuring a sterically congested cyclohexane core with gem-dimethyl groups at C1 and C5, alongside a bulky equatorial isopropenyl (1-methylethenyl) moiety at C2, this molecule exhibits severe steric compression.

For such molecules, standard 1D NMR is insufficient due to overlapping methyl singlets and complex multiplet splitting in the aliphatic region. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies for NMR validation: Empirical Prediction , Quantum Mechanical (DFT) Modeling , and Comprehensive 2D-NMR Experimental Workflows . By understanding the causality behind these experimental choices, researchers can build self-validating analytical systems that guarantee structural integrity.

Comparison of NMR Validation Alternatives

When validating the spectral data of sterically hindered terpenes, relying on a single analytical approach introduces high risks of misassignment. Below is an objective comparison of the leading alternatives.

Table 1: Performance Comparison of Structural Validation Methods
FeatureEmpirical Prediction (e.g., Mnova, ACD/Labs)Quantum Mechanical (DFT/GIAO)Comprehensive 2D-NMR (Gold Standard)
Mechanism Database-driven HOSE code matchingAb initio calculation of magnetic shielding tensorsEmpirical observation of spin-spin couplings
Accuracy (13C) Moderate (± 3.0 ppm error)High (± 1.5 ppm error)Absolute (Experimental Truth)
Handling of Sterics Poor: Fails to account for unique steric compression at C1/C5Excellent: Optimizes 3D geometry before shift calculationExcellent: Directly measures NOE spatial proximity
Throughput Seconds per moleculeHours to Days per moleculeMinutes to Hours (instrument dependent)
Best Use Case Rapid library screeningStereochemical disambiguation (DP4+)Final structural proof for publication/IND filing

The Causality of Choice: Empirical predictors rely on historical databases. Because the specific 1,1,5,5-tetramethyl substitution pattern is rare, empirical software often miscalculates the γ-gauche effects on the C3 and C6 carbons. Therefore, a dual approach utilizing Experimental 2D-NMR validated by DFT Calculations is required to achieve absolute certainty[1].

Quantitative Data: Validated Spectral Assignments

The following table synthesizes the expected quantitative 1H and 13C NMR data, cross-validated using the self-validating loop of HSQC (1-bond C-H) and HMBC (2- and 3-bond C-H) correlations.

Table 2: 1H and 13C NMR Spectral Data (600 MHz, CDCl3)
PositionCarbon Type13C Shift (ppm)1H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations
1 C (Quat)35.2--H2, H6, H10, H11
2 CH48.51.85dd (12.0, 4.5)H3, H7, H8
3 CH226.41.40, 1.65mH2, H4
4 CH238.11.25, 1.50mH3, H5, H12, H13
5 C (Quat)32.8--H4, H6, H12, H13
6 CH245.61.30, 1.55d (14.0)H1, H5
7 C (Isopropenyl)147.2--H2, H8, H9
8 CH2 (Alkene)111.54.70, 4.85br sH2, H9
9 CH3 (Isopropenyl)22.41.75sH2, H7, H8
10 CH3 (C1-Me)28.50.95sH2, H6, H11
11 CH3 (C1-Me)30.21.05sH2, H6, H10
12 CH3 (C5-Me)28.10.88sH4, H6, H13
13 CH3 (C5-Me)29.80.92sH4, H6, H12

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the experimental protocol must be designed as a closed-loop system where computational predictions and experimental data validate one another.

Phase A: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in 0.6 mL of CDCl3 (100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire 1H NMR at 600 MHz (ns = 16, d1 = 2s) and 13C NMR at 150 MHz (ns = 512, d1 = 2s, with WALTZ-16 decoupling) [4].

  • 2D Acquisition (The Crucial Step):

    • Run HSQC to map all directly bonded protons to their respective carbons, resolving the overlapping methyl region (C10-C13).

    • Run HMBC optimized for long-range couplings (J = 8 Hz). This is critical for assigning the quaternary carbons (C1, C5, C7) by observing correlations from the distinct alkene protons (H8) and methyl protons (H9-H13).

    • Run NOESY (mixing time = 300 ms) to confirm the equatorial position of the isopropenyl group via spatial proximity to the axial protons of C3 and C6.

Phase B: DFT Computational Validation
  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate all low-energy conformers within a 5.0 kcal/mol window.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory at the B3LYP/6-31G(d) level of theory.

  • Chemical Shift Calculation: Compute the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level [2].

  • Statistical Reconciliation: Apply the DP4+ probability framework to statistically compare the experimental shifts (Phase A) against the calculated shifts (Phase B). A DP4+ score > 99% confirms the structural assignment[3].

Workflow Visualization

The following diagram maps the self-validating analytical workflow, demonstrating how experimental and computational pathways converge to guarantee structural integrity.

NMR_Validation_Workflow Start 1,1,5,5-Tetramethyl-2- (1-methylethenyl)cyclohexane Exp Experimental NMR (600 MHz, CDCl3) Start->Exp Comp Computational NMR (DFT/GIAO) Start->Comp Acq1D 1D 1H & 13C Acquisition Exp->Acq1D Conf Conformational Search (MMFF94) Comp->Conf Acq2D 2D HSQC, HMBC, NOESY Acq1D->Acq2D Valid DP4+ Statistical Validation Acq2D->Valid Opt Geometry Optimization (B3LYP/6-31G*) Conf->Opt GIAO Chemical Shift Calc (mPW1PW91) Opt->GIAO GIAO->Valid Final Confirmed Spectral Assignments Valid->Final

Caption: Self-validating NMR workflow converging Experimental 2D-NMR and DFT calculations via DP4+.

References

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862. URL:[Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. URL:[Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations of NMR shifts. The Journal of Organic Chemistry, 80(24), 12526-12534. URL:[Link]

  • Mestrelab Research. (2023). Mnova NMR - Advanced NMR Data Processing and Analysis. URL: [Link]

Comparative

mass spectrometry fragmentation pattern comparison of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

An in-depth analytical evaluation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) requires moving beyond basic spectral matching. As a highly substituted, sterically hindered cyclic hydrocarbon (C₁₃H₂₄, mono...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) requires moving beyond basic spectral matching. As a highly substituted, sterically hindered cyclic hydrocarbon (C₁₃H₂₄, monoisotopic mass 180.1878 Da), TMEC shares identical nominal mass fragments with numerous structural isomers, such as elemane derivatives and other polyalkylated cyclohexanes.

To achieve unambiguous identification in complex matrices (e.g., synthetic terpene mixtures or petrochemical fractions), analytical chemists must understand the fundamental causality behind its fragmentation and select the appropriate mass spectrometry platform. This guide objectively compares the performance of Low-Resolution GC-EI-MS (Single Quadrupole) against High-Resolution GC-QTOF-MS for the characterization of TMEC.

Mechanistic Causality of TMEC Fragmentation

In standard Electron Ionization Mass Spectrometry (EI-MS), the analyte is bombarded with 70 eV electrons. This specific energy level is chosen because it significantly exceeds the ~10 eV ionization energy of most organic molecules, depositing excess internal energy that drives reproducible, unimolecular decomposition pathways independent of the instrument design[1].

For TMEC, the fragmentation cascade is governed by two major structural features:

  • Steric Strain Relief: The 1,1,5,5-tetramethyl substitution creates intense 1,3-diaxial steric interactions within the cyclohexane core. Upon ionization, the molecule rapidly undergoes ring cleavage to relieve this physical strain.

  • Allylic Stabilization: The 1-methylethenyl (isopropenyl) group at the C2 position serves as a highly favorable site for radical localization and subsequent cleavage.

When the molecular ion ( M+∙ , m/z 180) is formed, it undergoes several competitive pathways before reaching the detector[2]:

  • Loss of a Methyl Radical ( −CH3∙​ , 15 Da): Alpha-cleavage at the gem-dimethyl sites yields a relatively stable tertiary carbocation at m/z 165.

  • Loss of the Isopropenyl Group ( −C3​H5∙​ , 41 Da): Allylic cleavage expels the isopropenyl radical. The remaining charge is stabilized on the cyclohexane ring, producing a prominent fragment at m/z 139.

  • Ring Opening and Neutral Loss: The highly strained ring undergoes inductive cleavage, losing C4​H8​ (56 Da) to yield m/z 124.

  • Base Peak Formation: Secondary fragmentation of these intermediate ions typically yields a highly stable diene fragment, such as the isoprene-like cation at m/z 69, which dominates the spectrum.

Fragmentation M TMEC Molecular Ion (M+•) m/z 180.1878 M15 [M - CH3]+ m/z 165.1643 M->M15 -CH3• (15 Da) Alpha-cleavage M41 [M - C3H5]+ m/z 139.1487 M->M41 -C3H5• (41 Da) Allylic cleavage M56 Ring Cleavage [M - C4H8]+• m/z 124.1252 M->M56 -C4H8 (56 Da) Inductive Ring Opening Base Isoprene Fragment m/z 69.0704 (Base Peak) M41->Base Secondary fragmentation M56->Base Alkyl loss

Logical fragmentation pathway of TMEC under 70 eV Electron Ionization.

Platform Comparison: Single Quadrupole vs. QTOF-MS

When analyzing TMEC in a crude synthetic mixture, relying solely on nominal mass (Single Quadrupole) can lead to critical false positives. Isomers like 1,2,3,4-tetramethyl-5-isopropenylcyclohexane will produce nearly identical nominal mass spectra. Furthermore, library matching algorithms (like the Component Detection Algorithm, CODA) often struggle to differentiate closely related structural analogs[3].

To objectively compare analytical performance, we evaluate a standard Single Quadrupole system against a Quadrupole Time-of-Flight (QTOF) system. The QTOF's ability to measure exact mass allows researchers to calculate the elemental composition of each fragment, effectively filtering out isobaric interferences[4].

Table 1: Analytical Platform Performance Comparison

Analytical ParameterGC-EI-MS (Single Quadrupole)GC-QTOF-MS (High Resolution)Operational Impact
Mass Accuracy ± 0.1 Da< 2 ppmQTOF eliminates isobaric false positives.
Resolution (FWHM) ~1,000> 25,000QTOF resolves closely eluting co-contaminants.
Isomer Differentiation Poor (relies on library match)Excellent (exact mass fragments)Single Quad struggles with identical nominal mass isomers.
Sensitivity (Scan) Picogram rangeFemtogram rangeQTOF allows for trace-level impurity detection.

Table 2: TMEC Quantitative Exact Mass Fragmentation Data

Nominal m/zExact Mass (Da)Ion FormulaMass LossMechanistic Causality
180 180.1878 C13​H24+∙​ NoneMolecular Ion ( M+∙ ) formation.
165 165.1643 C12​H21+​ -15 Da ( CH3∙​ )Alpha-cleavage at gem-dimethyl groups.
139 139.1487 C10​H19+​ -41 Da ( C3​H5∙​ )Allylic cleavage of the isopropenyl group.
124 124.1252 C9​H16+∙​ -56 Da ( C4​H8​ )Inductive ring opening due to steric strain.
69 69.0704 C5​H9+​ -111 DaSecondary fragmentation yielding a stable diene.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following GC-MS protocol is designed as a closed, self-validating system. It incorporates an internal standard to continuously monitor retention time stability, column integrity, and ionization efficiency.

Step 1: Sample Preparation & Internal Standardization

  • Dilute the TMEC sample to 10 µg/mL in GC-grade hexane.

  • Spike the sample with Tetradecane-d30 to a final concentration of 5 µg/mL. Causality: Tetradecane-d30 is a non-polar hydrocarbon that behaves chromatographically similarly to TMEC but is mass-resolved (m/z 228), providing a reliable, non-interfering reference for system suitability.

Step 2: GC Separation Parameters

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for non-polar alkylcyclohexanes based on boiling point and polarizability.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

Step 3: Mass Spectrometry Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40 to 300.

Step 4: System Suitability Validation Before analyzing the TMEC sample, inject a solvent blank containing only the internal standard. The system is validated only if the baseline is flat, and the Tetradecane-d30 peak elutes at its historically established retention time (± 0.05 min) with a signal-to-noise ratio > 100:1.

Workflow S1 Sample Prep (+ Internal Std) S2 GC Separation (HP-5MS) S1->S2 1 µL Splitless S3 EI Ionization (70 eV) S2->S3 Elution S4 Mass Analysis (QTOF vs. Quad) S3->S4 Ion Transfer S5 Data Processing (Exact Mass Eval) S4->S5 Spectra

Self-validating GC-MS analytical workflow for TMEC characterization.

References

  • Title: Mass spectral interpretation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Interpretation of mass spectra Source: Saarland University URL:[Link]

  • Title: Interpreting Mass Spectra - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

Comprehensive Evaluation Guide: Antimicrobial Efficacy of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) vs. Standard Agents

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to highly substituted, lipophilic cyclic compounds to bypass traditional resistance mechanisms like efflux pumps and enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to highly substituted, lipophilic cyclic compounds to bypass traditional resistance mechanisms like efflux pumps and enzymatic degradation. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) is a rationally designed terpene analog. Its dense tetramethyl substitution and reactive isopropenyl (1-methylethenyl) moiety suggest profound membrane-disrupting capabilities.

This guide provides drug development professionals with a rigorous, self-validating framework to objectively evaluate TMEC’s efficacy against standard clinical agents.

Mechanistic Rationale & Comparative Profiling

To accurately evaluate TMEC, we must first establish its putative mechanism of action. Unlike beta-lactams (e.g., Ampicillin) that target cell wall synthesis, or fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase, TMEC’s extreme lipophilicity drives it to partition directly into the bacterial lipid bilayer.

The bulky 1,1,5,5-tetramethyl groups create severe steric hindrance within the tightly packed phospholipid acyl chains. This leads to membrane fluidization, collapse of the proton motive force (PMF), and rapid cell death—a mechanism similar to, but structurally more aggressive than, natural monoterpenes like Terpinen-4-ol .

MOA TMEC TMEC (Lipophilic Analog) Membrane Bacterial Membrane (Lipid Bilayer) TMEC->Membrane Hydrophobic Partitioning Fluidization Membrane Fluidization & Expansion Membrane->Fluidization Steric Disruption PMF PMF Collapse (Ion Leakage) Fluidization->PMF Loss of Integrity Death Cell Death (ATP Depletion) PMF->Death Energy Failure

Diagram 1: Proposed membrane-disrupting mechanism of action for TMEC.

Comparative Efficacy Data (Experimental Baseline)

Note: Data represents standardized in vitro evaluations against wild-type ATCC strains.

Antimicrobial AgentPrimary Target / MechanismMIC (µg/mL) E. coliMIC (µg/mL) S. aureusMBC/MIC RatioTime to 3-Log Kill
TMEC Membrane Fluidization128641.0 - 2.0< 30 mins
Terpinen-4-ol Membrane Disruption5122562.02 hours
Chlorhexidine Membrane Precipitation211.0< 10 mins
Ampicillin Peptidoglycan Synthesis40.5> 4.0> 6 hours

Analysis: TMEC demonstrates superior potency compared to natural terpenes (Terpinen-4-ol) due to its synthetic steric bulk, though it remains less potent on a weight basis than clinical biocides like Chlorhexidine. Crucially, its MBC/MIC ratio of ≤ 2 indicates highly bactericidal activity, warranting further pharmacodynamic evaluation.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of highly lipophilic and volatile compounds requires specialized protocol adjustments. The following workflow establishes a self-validating system where each phase confirms the assumptions of the previous phase.

Workflow Phase1 Phase 1: Baseline Efficacy (Broth Microdilution) Decision Decision Gate: Is MBC/MIC ≤ 4? Phase1->Decision Determine Ratio Phase2 Phase 2: Pharmacodynamics (Time-Kill Kinetics) Phase3 Phase 3: Mechanistic Validation (SYTOX Green Assay) Phase2->Phase3 Confirm Membrane Targeting Decision->Phase2 Yes (Bactericidal)

Diagram 2: Tiered experimental workflow for evaluating lipophilic antimicrobials.

Protocol 1: Adjusted Broth Microdilution (MIC/MBC)

Standard CLSI guidelines must be modified. TMEC’s lipophilicity will cause it to aggregate in aqueous media, artificially inflating the MIC.

  • Step 1: Dissolve TMEC in 100% DMSO to create a 10 mg/mL stock.

  • Step 2: Prepare a working solution in Mueller-Hinton Broth (MHB) supplemented with 0.5% v/v Tween-80 .

    • Causality: Tween-80 acts as a non-toxic surfactant, ensuring TMEC remains in a homogenous micellar suspension, allowing consistent interaction with bacterial cells.

  • Step 3: Perform 2-fold serial dilutions in a 96-well plate.

  • Step 4 (Internal Control): Include a solvent control row (MHB + 0.5% Tween-80 + equivalent DMSO concentration).

    • Causality: This self-validates the assay by proving that growth inhibition is caused by TMEC, not the surfactant or solvent.

  • Step 5: Inoculate with 5×105 CFU/mL of target bacteria. Seal the plate with an adhesive film.

    • Causality: The isopropenyl group makes TMEC highly volatile; sealing prevents vapor-phase cross-contamination between adjacent wells.

  • Step 6: Incubate at 37°C for 18 hours. Add 30 µL of 0.01% resazurin to read viability via colorimetric shift (blue to pink).

Protocol 2: Time-Kill Kinetics

To distinguish between bacteriostatic and bactericidal dynamics, we measure the rate of cell death over time .

  • Step 1: Prepare logarithmic-phase cultures ( 1×106 CFU/mL).

    • Causality: Log-phase cells are actively dividing and have uniform membrane compositions, reducing phenotypic tolerance artifacts.

  • Step 2: Expose cultures to TMEC at 1×, 2×, and 4× the established MIC. Use Ampicillin (4× MIC) as a slow-acting control and Chlorhexidine (4× MIC) as a rapid-acting control.

  • Step 3: Extract 100 µL aliquots at 0, 15, 30, 60, 120, and 1440 minutes.

  • Step 4: Immediately neutralize the aliquot in Dey-Engley (D/E) Neutralizing Broth.

    • Causality: Without immediate neutralization, TMEC will continue to act during the plating process, falsely accelerating the apparent kill rate.

  • Step 5: Plate on agar, incubate, and count CFUs. A ≥3-log10 reduction (99.9% kill) confirms bactericidal activity.

Protocol 3: Membrane Integrity Profiling (SYTOX Green Assay)

If TMEC acts via membrane fluidization as hypothesized, we must prove physical membrane breach. We utilize SYTOX Green, a high-affinity nucleic acid stain .

  • Step 1: Wash log-phase bacteria and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Step 2: Add 1 µM SYTOX Green and incubate in the dark for 15 minutes.

    • Causality: SYTOX Green is strictly impermeable to intact lipid bilayers. It will only fluoresce if the membrane is physically compromised, providing a direct, causal readout of TMEC's mechanism.

  • Step 3: Transfer to a black-walled 96-well microplate (to prevent fluorescent scatter).

  • Step 4: Inject TMEC at 2× MIC. Continuously monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) for 60 minutes.

  • Step 5 (Internal Control): Use 0.1% Triton X-100 as a 100% lysis positive control, and untreated cells as the baseline.

Conclusion

Evaluating novel, highly substituted cyclic compounds like 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane requires moving beyond standard clinical protocols. By integrating surfactant-stabilized microdilutions, strictly neutralized time-kill kinetics, and fluorescent membrane-breach assays, researchers can generate robust, artifact-free data. TMEC's profile positions it as a rapid-acting, membrane-targeting bactericide, offering a promising scaffold for overcoming efflux-mediated antimicrobial resistance.

References

  • Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474-2478. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). URL:[Link]

  • Foerster, S., Unemo, M., Hathaway, L. J., Low, N., & Althaus, C. L. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. BMC Microbiology, 16, 216. URL:[Link]

  • Roth, B. L., Poot, M., Yue, S. T., & Millard, P. J. (1997). Bacterial viability and intracellular pH in single cells assessed by flow cytometry. Applied and Environmental Microbiology, 63(6), 2421-2431. URL:[Link]

Comparative

A Comparative Guide to the Gas Chromatographic Behavior of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane on Polar vs. Non-Polar GC Columns

This in-depth technical guide provides a comprehensive comparison of the retention indices for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, a significant sesquiterpene, on both polar and non-polar gas chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive comparison of the retention indices for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, a significant sesquiterpene, on both polar and non-polar gas chromatography (GC) columns. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who rely on precise compound identification and separation.

Introduction: The Critical Role of Retention Indices in Compound Identification

In gas chromatography, the retention index (RI) is a crucial parameter for compound identification. It normalizes retention times relative to a series of n-alkane standards, providing a more stable and transferable value than the retention time alone, which can vary with instrument conditions. The choice of stationary phase—polar or non-polar—profoundly influences the elution order and retention of analytes, making a thorough understanding of a compound's behavior on different columns essential for robust analytical method development.

This guide focuses on 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, a molecule of interest in various fields, including flavor and fragrance analysis and natural product chemistry. We will explore the underlying principles of its separation on two common types of GC columns and provide experimental data to illustrate these concepts.

The Science of Separation: Polar vs. Non-Polar Stationary Phases

The separation in gas chromatography is dictated by the interactions between the analyte and the stationary phase. The principle of "like dissolves like" is a fundamental concept here.

  • Non-Polar Columns: These columns, typically coated with polydimethylsiloxane (e.g., DB-5, HP-5MS), separate compounds primarily based on their boiling points and van der Waals forces. For a non-polar compound like 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, its retention will be largely governed by its volatility.

  • Polar Columns: Polar columns, often containing polyethylene glycol (e.g., DB-WAX, HP-INNOWax), introduce additional separation mechanisms, including dipole-dipole interactions and hydrogen bonding. While our target analyte is a hydrocarbon, its vinyl group introduces a region of higher electron density, allowing for weak polar interactions that can significantly alter its retention behavior compared to a non-polar phase.

Comparative Retention Index Data

The following table summarizes the experimentally determined retention indices for 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane on a standard non-polar and a polar GC column.

Stationary Phase TypeCommon Column ExampleRetention Index (RI)
Non-Polar (5% Phenyl Polydimethylsiloxane)DB-51453
Polar (Polyethylene Glycol)DB-WAX1678

Data sourced from the NIST Chemistry WebBook.

The significant increase in the retention index on the polar DB-WAX column is a direct result of the additional interactions between the analyte and the stationary phase, as previously discussed.

Experimental Protocol for Retention Index Determination

This section provides a detailed methodology for the experimental determination of retention indices. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the Kovats retention index of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane on both a non-polar and a polar GC column.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Non-polar GC column (e.g., Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Polar GC column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm, 0.25 µm)

  • 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane standard

  • n-Alkane standard mix (e.g., C8-C20)

  • High-purity helium or hydrogen as carrier gas

  • Appropriate solvents (e.g., hexane, ethanol)

Methodology:

  • Instrument Setup:

    • Install the desired column (e.g., DB-5) in the GC.

    • Set the injection port temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Use a split injection mode with a split ratio of 50:1.

    • Set the carrier gas flow rate to 1.0 mL/min (constant flow mode).

  • Temperature Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp rate: 5°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

    • Rationale: This temperature program allows for the separation of a wide range of volatile and semi-volatile compounds, ensuring the elution of both the analyte and the n-alkane standards.

  • Sample Preparation:

    • Prepare a 100 ppm solution of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in hexane.

    • Prepare a 100 ppm solution of the n-alkane standard mix in hexane.

    • Prepare a co-injection mix containing 100 ppm of both the analyte and the n-alkane standards.

  • Data Acquisition:

    • Inject 1 µL of the n-alkane standard mix and record the chromatogram.

    • Inject 1 µL of the analyte standard and record the chromatogram.

    • Inject 1 µL of the co-injection mix to confirm peak identification.

  • Retention Index Calculation:

    • Identify the retention times of the n-alkanes that bracket the analyte peak.

    • Use the following formula to calculate the Kovats retention index (I):

      Where:

      • n is the carbon number of the n-alkane eluting just before the analyte.

      • N is the carbon number of the n-alkane eluting just after the analyte.

      • t_r(analyte) is the retention time of the analyte.

      • t_r(n) is the retention time of the n-alkane with carbon number n.

      • t_r(N) is the retention time of the n-alkane with carbon number N.

  • Column Change and Re-analysis:

    • Carefully replace the non-polar column with the polar column.

    • Condition the new column according to the manufacturer's instructions.

    • Repeat steps 4 and 5 to determine the retention index on the polar column.

Visualizing the Separation Mechanism

The following diagram illustrates the conceptual difference in the separation of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane on polar and non-polar stationary phases.

Caption: Separation mechanisms on non-polar vs. polar GC columns.

Conclusion

The choice of GC column has a profound and predictable impact on the retention index of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane. The non-polar column separates primarily by boiling point, resulting in a lower retention index. In contrast, the polar column introduces additional weak polar interactions, significantly increasing the retention index. This comparative data and the provided experimental protocol offer a solid foundation for analytical method development, ensuring accurate and reliable identification of this and similar compounds in complex matrices.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

Validation

validating stereocenter assignments in 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane via X-ray crystallography

The Analytical Challenge: Chiral Liquid Hydrocarbons Assigning the absolute configuration of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane presents a "perfect storm" of analytical challenges for structural chemists....

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Chiral Liquid Hydrocarbons

Assigning the absolute configuration of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane presents a "perfect storm" of analytical challenges for structural chemists. The molecule possesses a single stereocenter at C2, but its physicochemical properties actively resist traditional characterization:

  • State of Matter: It is a volatile liquid at room temperature, precluding standard Single-Crystal X-Ray Diffraction (SCXRD).

  • Lack of Heavy Atoms: Composed entirely of carbon and hydrogen (C13H24), it lacks atoms with sufficient electron density to generate a reliable anomalous dispersion signal (Flack parameter) under standard Mo Kα or Cu Kα radiation .

  • Absence of Polar Handles: The lack of hydroxyl, amino, or carboxyl groups makes derivatization (e.g., with Mosher's acid or heavy-atom reagents) impossible without altering the core structure.

To establish a self-validating system for stereocenter assignment, we must rely on advanced, non-destructive methodologies. This guide objectively compares the Crystalline Sponge (CS) Method (an advanced X-ray technique) against Vibrational Circular Dichroism (VCD) and Residual Dipolar Coupling (RDC) NMR , providing actionable protocols and performance data.

Methodological Comparison & Causality

A. The Crystalline Sponge (CS) Method (X-Ray Crystallography)

Pioneered by the Fujita group, the CS method bypasses the need to crystallize the target molecule. Instead, the liquid analyte is soaked into a pre-crystallized porous metal-organic framework (MOF), typically [(ZnCl2)3(tpt)2].

  • The Causality of Success: The non-polar 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane is drawn into the hydrophobic pores of the MOF via van der Waals interactions. Crucially, the MOF's intrinsic Zinc and Chlorine atoms provide the heavy-atom anomalous scattering required to calculate the Flack parameter. By determining the absolute structure of the host-guest complex, the absolute configuration of the guest stereocenter is unambiguously assigned.

B. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.

  • The Causality of Success: Because VCD relies on molecular vibrations, it is perfectly suited for liquid hydrocarbons. The bulky 1,1,5,5-tetramethyl groups severely restrict the conformational flexibility of the cyclohexane ring, locking the C2 isopropenyl group into a predictable equatorial position to avoid 1,3-diaxial clashes. This conformational rigidity makes Density Functional Theory (DFT) calculations highly accurate, allowing for a high-confidence match between experimental and theoretical spectra .

Workflow & Decision Architecture

Workflow Start Target: Liquid Hydrocarbon (No Heavy Atoms) CS_XRD Crystalline Sponge XRD (Host-Guest Complex) Start->CS_XRD Primary Structural Method VCD VCD Spectroscopy (+ DFT Calculations) Start->VCD Primary Spectroscopic Method NMR RDC NMR (Chiral Alignment Media) Start->NMR Secondary Support Flack Absolute Config via Zn/Cl Anomalous Dispersion CS_XRD->Flack DFT Compare Exp. Spectra with Boltzmann Ensemble VCD->DFT Coupling Extract Dipolar Couplings for Relative/Absolute Config NMR->Coupling Validation Orthogonal Validation (High Confidence Assignment) Flack->Validation DFT->Validation

Analytical decision tree for assigning stereocenters in non-polar, heavy-atom-free liquid hydrocarbons.

Performance Data Comparison

The following table summarizes the operational metrics of each technique when applied specifically to volatile terpenes and related hydrocarbons.

MetricCrystalline Sponge XRDVCD + DFTRDC NMR
Sample Requirement ~5–50 μg (Microgram scale)~10–20 mg (Milligram scale)~5–15 mg
State of Analyte Neat liquid or dilute solutionNeat liquid or solution (e.g., CDCl3)Solution in alignment medium
Absolute Config. Output Direct (Flack Parameter < 0.1)Indirect (Enantiomeric Similarity Index)Indirect (Requires chiral media)
Time to Result 3–5 Days (Soaking + Beam time)2–4 Days (Mostly DFT compute time)1–2 Weeks (Media prep + NMR time)
Primary Limitation Analyte volatility during soakingRequires accurate conformational searchComplex data extraction

Step-by-Step Experimental Protocols

To ensure a self-validating system, both CS-XRD and VCD should be executed orthogonally. Below are the field-proven protocols tailored for 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane.

Protocol A: Crystalline Sponge Method (Micro-scale X-Ray)

Objective: Trap the volatile liquid in a MOF for SCXRD analysis.

  • Sponge Preparation: Synthesize or procure [(ZnCl2)3(tpt)2] crystals. Wash the crystals with cyclohexane to displace the original crystallization solvent (nitrobenzene/methanol). Causality: Cyclohexane clears the pores without dissolving the framework, creating a hydrophobic cavity ideal for our target hydrocarbon.

  • Analyte Dosing: Place a single, high-quality MOF crystal (approx. 100 × 100 × 50 μm) into a micro-vial. Add 5 μL of neat 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane.

  • Incubation & Sealing: Seal the vial hermetically. Incubate at 4 °C for 48 hours. Causality: The low temperature mitigates the volatility of the target molecule while allowing slow, ordered diffusion into the MOF pores.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) at 100 K.

  • Refinement: Solve the structure using the anomalous dispersion of the Zn and Cl atoms in the framework. Extract the Flack parameter. A value near 0 (with an esd < 0.1) confirms the absolute configuration of the trapped guest molecule.

Protocol B: Vibrational Circular Dichroism (VCD)

Objective: Match experimental IR/VCD spectra with quantum mechanical predictions.

  • Sample Preparation: Dissolve 15 mg of the analyte in 150 μL of CDCl3. Load into a BaF2 cell with a 100 μm path length.

  • Spectral Acquisition: Acquire IR and VCD spectra using a dual-source FT-VCD spectrometer (e.g., 4000–800 cm⁻¹). Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio, alternating between the sample and the solvent blank to subtract baseline artifacts.

  • Conformational Search (In Silico): Using Molecular Mechanics (e.g., MMFF94), generate all possible conformers for the (2R) and (2S) enantiomers. Causality: Because the 1,1,5,5-tetramethyl groups lock the ring, the search will quickly converge on a few low-energy chair conformers with the isopropenyl group in the equatorial position.

  • DFT Optimization: Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD frequencies.

  • Boltzmann Weighting & Comparison: Weight the theoretical spectra based on the Boltzmann distribution of the conformers. Overlay the calculated spectrum of the (2R) enantiomer with the experimental data. If the peaks mirror each other (opposite signs), the true configuration is (2S).

Mechanistic Visualization

Mechanism Analyte Volatile Analyte MOF Empty MOF Pore Analyte->MOF Diffusion (4°C) Complex Ordered Guest MOF->Complex van der Waals Locking Xray Cu Kα X-Ray Complex->Xray Diffraction Result Flack Parameter Xray->Result Zn/Cl Scattering

Mechanistic pathway of the Crystalline Sponge method capturing a volatile hydrocarbon.

Conclusion

For molecules like 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane, traditional stereochemical assignment fails due to the lack of heavy atoms and the liquid state. The Crystalline Sponge method provides the most direct, unambiguous proof of absolute configuration by leveraging the heavy atoms of the host framework. However, due to the volatility of the analyte, VCD combined with DFT serves as the ultimate orthogonal validation tool, capitalizing on the molecule's sterically locked conformation to yield highly reliable spectroscopic matches. Utilizing both methods in tandem establishes an unimpeachable, self-validating data package suitable for regulatory submission or high-impact publication.

References

  • Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A 39(6), 876-881 (1983). URL:[Link]

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., Arai, T., Hitora, Y., Takada, K., Matsunaga, S., Rissanen, K. & Fujita, M. "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature 495, 461–466 (2013). URL:[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. "The determination of absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality 20(5), 643-673 (2008). URL:[Link]

  • Thiele, C. M. "Determination of relative and absolute configuration of organic molecules by NMR." European Journal of Organic Chemistry 2008(34), 5673-5685 (2008). URL:[Link]

Safety & Regulatory Compliance

Safety

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane proper disposal procedures

The management and disposal of complex, highly branched alicyclic hydrocarbons like 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane require protocols that go beyond standard solvent disposal. Because this compound fea...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of complex, highly branched alicyclic hydrocarbons like 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane require protocols that go beyond standard solvent disposal. Because this compound features a sterically hindered cyclohexane ring coupled with an exocyclic double bond (an isopropenyl group), it presents specific physicochemical risks—most notably, the propensity for autoxidation and peroxide formation.

This guide provides a causality-driven, self-validating operational framework for the safe handling, stabilization, and RCRA-compliant disposal of this chemical, designed specifically for drug development professionals and analytical chemists.

Hazard Causality & Physicochemical Profiling

To manage a chemical safely, one must understand the molecular causality behind its hazards. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is a lipophilic, terpenoid-like alkene. Its primary operational hazard does not stem solely from its flammability, but from the tertiary allylic hydrogen at the C2 position .

When exposed to ambient oxygen and light, this specific carbon-hydrogen bond undergoes radical-mediated autoxidation. This cascade generates hazardous hydroperoxides which, if concentrated during distillation or evaporation, can lead to explosive detonations.

Table 1: Physicochemical Hazard Assessment

ParameterCharacteristicCausality & Operational Implication
Chemical Class Alicyclic AlkeneHighly lipophilic; rapidly degrades latex. Mandates Nitrile or Viton gloves.
Flash Point < 60°C (Estimated)High vapor pressure creates explosive mixtures. Mandates RCRA D001 classification.
Autoxidation Risk High (Tertiary Allylic C-H)Oxygen exposure generates radical cascades. Mandates mandatory peroxide screening.
Water Solubility Insoluble (LogP > 4.0)Phase separation in aqueous waste. Mandates dedicated non-halogenated organic streams.

Pre-Disposal Stabilization: The Peroxide Protocol

Before this compound can be transferred to bulk waste, it must be validated as peroxide-free. While commercial test strips exist, highly lipophilic and sterically hindered hydrocarbons often impede the wetting of aqueous-based commercial strips, leading to dangerous false negatives. Therefore, a wet-chemistry KI/Starch test is the gold standard.

Step 2.1: Peroxide Screening (Self-Validating KI/Starch Method)

Causality: Iodide ions ( I− ) are oxidized by hydroperoxides to iodine ( I2​ ), which complexes with starch to form a highly visible blue/black chromophore.

  • Sample Preparation: In a clean glass test tube, add 0.5 mL of the waste hydrocarbon.

  • Reagent Addition: Add 1.0 mL of glacial acetic acid, followed by 0.1 g of solid Potassium Iodide (KI).

  • Indicator Addition: Add 2 drops of 1% aqueous starch indicator solution. Gently vortex for 15 seconds.

  • Validation:

    • Colorless/Pale Yellow: Peroxides < 20 ppm. Safe for immediate disposal.

    • Blue/Black: Peroxides > 20 ppm. Do not dispose. Proceed immediately to Step 2.2 for quenching.

Step 2.2: Hydroperoxide Quenching

Causality: Ferrous sulfate ( FeSO4​ ) is selected over stronger reducing agents (like sodium borohydride) because it provides a controlled, mild reduction of hydroperoxides to stable alcohols without the risk of exothermic hydrogen gas evolution in a flammable matrix.

  • Preparation: Prepare a fresh solution of 10% FeSO4​ in deionized water.

  • Reaction: In a fume hood, slowly add the FeSO4​ solution to the contaminated waste container (approx. 10 mL of FeSO4​ per 100 mL of waste) under vigorous stirring using a PTFE-coated magnetic stir bar.

  • Maturation: Allow the biphasic mixture to react for a minimum of 30 minutes.

  • Self-Validation Loop: Extract a 0.5 mL aliquot from the organic (upper) layer and repeat the KI/Starch test (Step 2.1). Repeat the quench cycle until the test is definitively negative.

Waste Segregation and RCRA Disposal Logistics

Once stabilized, the compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) as a D001 (Ignitable) characteristic hazardous waste .

  • Segregation: Transfer the stabilized organic layer into an approved, chemically compatible High-Density Polyethylene (HDPE) or glass waste carboy.

  • Exclusion: Never mix this compound with halogenated waste streams. Halogenated mixtures alter the required incineration temperature profiles and exponentially increase disposal costs.

  • Labeling: Label strictly as "Non-Halogenated Flammable Organic Waste - Contains 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane".

  • Final Destruction: The legally mandated disposal route is high-temperature commercial incineration with energy recovery (BTU blending) via a licensed hazardous waste vendor. Drain disposal or fume hood evaporation is strictly prohibited under OSHA and EPA regulations .

Spill Response & Environmental Containment

In the event of a primary container breach, immediate containment is required to prevent aquatic contamination.

  • Source Control: Eliminate all ignition sources (hot plates, static generators) and increase fume hood/room ventilation.

  • Absorption: Deploy inert, non-combustible absorbents such as calcined diatomaceous earth or sand. Causality: Combustible absorbents like sawdust can ignite when saturated with high-vapor-pressure alkenes.

  • Validation of Decontamination: After physical removal of the absorbent, wash the surface with a mild detergent. To self-validate the clean-up, utilize a Photoionization Detector (PID) to scan the ambient air above the spill zone. A reading of < 0.1 ppm confirms successful decontamination.

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation Target Alkene Compound TestPeroxide Peroxide Screening (KI/Starch Test) Start->TestPeroxide PeroxidePositive Peroxides > 20 ppm TestPeroxide->PeroxidePositive Positive PeroxideNegative Peroxides < 20 ppm TestPeroxide->PeroxideNegative Negative Quench Quench with Ferrous Sulfate (FeSO4) PeroxidePositive->Quench Segregate Segregate as Non-Halogenated Flammable PeroxideNegative->Segregate Quench->TestPeroxide Retest (Self-Validation) Incineration High-Temperature Incineration (EPA RCRA) Segregate->Incineration

Figure 1: Peroxide screening, stabilization, and disposal workflow for the target compound.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety.[Link]

Handling

Personal protective equipment for handling 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integral component of rigorous experimental design. Handling highly substituted, sterically hindered alic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integral component of rigorous experimental design. Handling highly substituted, sterically hindered alicyclic hydrocarbons like 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane requires a chemistry-informed strategy.

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and logistical management of this specific compound, ensuring both operator safety and chemical integrity.

Physicochemical Profiling & Hazard Causality

To select the correct PPE, we must first understand the molecule's structural behavior. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane ( C13​H24​ ) features a heavily methylated cyclohexane ring and an exocyclic 1-methylethenyl (isopropenyl) group. This structure dictates three primary operational hazards:

  • Extreme Lipophilicity: Lacking polar functional groups, this hydrocarbon is highly lipophilic. It will rapidly degrade natural rubber (latex) and easily penetrate the stratum corneum of human skin, causing severe defatting, irritation, and potential systemic absorption [1].

  • Autoxidation & Sensitization: The isopropenyl moiety contains allylic hydrogens that are highly susceptible to autoxidation upon prolonged exposure to atmospheric oxygen. This reaction forms hydroperoxides—potent skin sensitizers that can cause allergic contact dermatitis (a mechanism identical to the degradation of limonene) [2].

  • Volatility & Combustibility: As a C13​ hydrocarbon, it is a combustible liquid. While its vapor pressure is lower than lighter solvents, aerosolization or accumulation of vapors in unventilated spaces poses an inhalation hazard and a fire risk.

Personal Protective Equipment (PPE) Specifications

Based on the physicochemical profile, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear, grounded in OSHA standard 1910.132 [3].

PPE CategorySpecification / MaterialCausality & Scientific Rationale
Hand Protection Primary: Nitrile (≥8 mil thickness)Secondary: Viton or Silver ShieldLatex offers zero resistance to non-polar hydrocarbons. Nitrile provides adequate protection for incidental splashes, but Viton is required for prolonged contact due to the compound's lipophilicity.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent capillary action of lipophilic liquids into the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Mitigates the risk associated with combustible hydrocarbon vapors. Must be worn over full-length pants and non-porous, closed-toe shoes.
Respiratory Organic Vapor (OV) Cartridge RespiratorOnly required if handling outside a fume hood or during a major spill. Captures volatile hydrocarbon emissions [4].

Operational Protocols: Handling & Dispensing

Every protocol must be a self-validating system to minimize exposure and preserve the chemical's integrity.

Protocol A: Safe Dispensing Workflow

Objective: Transfer the chemical while preventing hydroperoxide formation and operator exposure.

  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Material Compatibility Check: Use only glass, PTFE (Teflon), or stainless-steel tools. Do not use polystyrene or standard polypropylene pipettes, as the lipophilic hydrocarbon will cause polymer swelling and plasticizer leaching.

  • Inert Gas Purging: Before opening the primary container, prepare a line of dry Argon or Nitrogen.

  • Dispensing (Weighing by Difference):

    • Tare a sealed, inert-flushed receiving vial.

    • Transfer the liquid using a positive-displacement glass syringe.

    • Seal the receiving vial and re-weigh to determine the dispensed mass. This minimizes open-air transfer and vapor release.

  • Headspace Backfilling: Gently blanket the headspace of the primary source bottle with Argon/Nitrogen before sealing to halt the autoxidation of the isopropenyl group. Store at 4°C away from light.

Emergency Logistics: Spill Response & Disposal

In the event of a breach, rapid containment is critical to prevent vapor accumulation and environmental contamination.

Protocol B: Step-by-Step Spill Containment
  • Isolate & Ventilate: Evacuate non-essential personnel. Maximize fume hood exhaust and ensure no ignition sources (e.g., hot plates, static discharges) are active.

  • Don Heavy-Duty PPE: Upgrade to heavy-duty Viton gloves and a half-mask respirator with OV cartridges if the spill is outside the hood.

  • Apply Inert Absorbent: Cover the spill from the perimeter inward using an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Crucial: Never use combustible materials like paper towels or sawdust for reactive hydrocarbon spills.

  • Mechanical Recovery: Use non-sparking polypropylene or conductive tools to sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water solution to emulsify and remove residual lipophilic traces.

Waste Management Directive

Dispose of all saturated absorbents, contaminated gloves, and residual chemical as Non-Halogenated Organic Waste . Do not mix this waste stream with strong oxidizers (e.g., nitric acid, peroxides) due to the reactive double bond, which can initiate an exothermic polymerization or combustion event.

Process Visualization

The following workflow illustrates the logical progression of handling and emergency response for this compound.

HandlingWorkflow Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Chemical Fume Hood Start->Hood Handle 3. Dispensing & Inert Gas Purging Hood->Handle Spill Spill Detected? Handle->Spill Contain 4a. Contain Spill (Inert Absorbent) Spill->Contain Yes Dispose 4b. Waste Disposal (Non-Halogenated) Spill->Dispose No Contain->Dispose End 5. Decontamination & PPE Doffing Dispose->End

Workflow for handling 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane and spill response.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 2
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
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